p-Toluic acid-d3
Description
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Properties
Molecular Formula |
C8H8O2 |
|---|---|
Molecular Weight |
139.17 g/mol |
IUPAC Name |
4-(trideuteriomethyl)benzoic acid |
InChI |
InChI=1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)/i1D3 |
InChI Key |
LPNBBFKOUUSUDB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC=C(C=C1)C(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to p-Toluic Acid-d3 for Researchers and Drug Development Professionals
An In-depth Overview of p-Toluic Acid-d3: Properties, Applications, and Methodologies in Preclinical Research
Introduction
This compound, also known as 4-Methylbenzoic acid-d3, is a deuterated analog of p-Toluic acid. In this isotopologue, the three hydrogen atoms of the methyl group are replaced with deuterium. This isotopic substitution makes it an invaluable tool in analytical chemistry, particularly in pharmacokinetic and metabolic studies within the drug development pipeline. Its chemical properties are nearly identical to its non-deuterated counterpart, allowing it to mimic the behavior of the parent compound in biological systems while being distinguishable by mass spectrometry. This technical guide provides a comprehensive overview of this compound, its physicochemical properties, and its primary application as a stable isotope-labeled internal standard in bioanalytical methods.
Physicochemical and Spectroscopic Data
The utility of this compound as an internal standard is predicated on its distinct mass-to-charge ratio (m/z) compared to the non-labeled p-Toluic acid, while retaining similar chromatographic behavior. Below is a summary of its key properties.
Table 1: Physicochemical Properties of this compound and p-Toluic Acid
| Property | This compound | p-Toluic Acid |
| Molecular Formula | C₈H₅D₃O₂ | C₈H₈O₂ |
| Molecular Weight | 139.17 g/mol [1] | 136.15 g/mol |
| CAS Number | 19215-16-8[1] | 99-94-5[1] |
| Appearance | White solid | White solid[2] |
| Melting Point | 178-181 °C | 179-182 °C[3] |
| Boiling Point | ~275 °C | 274-275 °C[3] |
| Solubility | Poorly soluble in water, soluble in acetone and other organic solvents. | Poorly soluble in water, soluble in acetone.[2] |
| Isotopic Purity | Typically >98 atom % D | Not Applicable |
Table 2: Spectroscopic Data for this compound and p-Toluic Acid
| Spectroscopic Technique | This compound | p-Toluic Acid |
| ¹H NMR | Absence of a singlet around 2.4 ppm corresponding to the methyl protons. Aromatic protons are still present. | Singlet at ~2.4 ppm (3H, -CH₃), multiplets for aromatic protons (4H). |
| ¹³C NMR | The signal for the methyl carbon (-CD₃) is observed, but may be broader and at a slightly different chemical shift compared to the -CH₃ group. | Signal for the methyl carbon (-CH₃) is present. |
| Mass Spectrometry (EI) | Molecular ion peak (M+) at m/z 139. | Molecular ion peak (M+) at m/z 136. |
Applications in Drug Development and Research
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of p-Toluic acid in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL-IS is considered the gold standard in quantitative bioanalysis for several reasons:
-
Correction for Matrix Effects: The SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer source, allowing for accurate correction of these matrix-induced variations.
-
Improved Precision and Accuracy: By compensating for variability in sample preparation, extraction recovery, and instrument response, the SIL-IS significantly improves the precision and accuracy of the analytical method.
-
Mimics Analyte Behavior: Due to its structural similarity, this compound closely mimics the chromatographic and extraction behavior of p-Toluic acid.
This makes it an essential tool in:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of p-Toluic acid or related compounds.
-
Metabolic Studies: To trace the metabolic fate of p-Toluic acid.
-
Toxicology Studies: For precise quantification in toxicological assessments.
Metabolic Pathway of p-Toluic Acid
p-Toluic acid is a metabolite of xylene and is further metabolized in the body. Understanding this pathway is crucial for interpreting data from pharmacokinetic and toxicology studies. The primary metabolic route for p-Toluic acid is conjugation with the amino acid glycine to form 4-methylhippuric acid, which is then excreted in the urine.[4]
Caption: Metabolic pathway of p-Toluic acid to 4-methylhippuric acid.
Experimental Protocols
General Workflow for Quantification of p-Toluic Acid in Plasma using this compound as an Internal Standard
This section outlines a typical workflow for a pharmacokinetic study.
Caption: Workflow for p-Toluic acid quantification in plasma.
Detailed Method for LC-MS/MS Analysis
The following is a representative, detailed protocol for the quantification of p-Toluic acid in rat plasma.
1. Materials and Reagents
-
p-Toluic acid (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Rat plasma (blank)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-Toluic acid and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the p-Toluic acid stock solution with 50:50 (v/v) acetonitrile:water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water.
3. Sample Preparation
-
To 50 µL of plasma sample (calibration standard, quality control, or unknown sample), add 10 µL of the internal standard working solution (100 ng/mL this compound) and vortex briefly.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to ensure separation from matrix components. For example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
p-Toluic acid: Precursor ion (Q1) m/z 135.1 -> Product ion (Q3) m/z 91.1
-
This compound: Precursor ion (Q1) m/z 138.1 -> Product ion (Q3) m/z 94.1
-
-
Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
5. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of p-Toluic acid to this compound against the concentration of the calibration standards.
-
Use a weighted linear regression to fit the calibration curve.
-
Determine the concentration of p-Toluic acid in the unknown samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound is an indispensable tool for researchers and scientists in the field of drug development and bioanalysis. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for pharmacokinetic, metabolic, and toxicological studies. The methodologies outlined in this guide provide a robust framework for the accurate quantification of p-Toluic acid in biological matrices, contributing to the advancement of preclinical and clinical research.
References
- 1. scispace.com [scispace.com]
- 2. jaehr.muk.ac.ir [jaehr.muk.ac.ir]
- 3. Quantification of free sialic acid in human plasma through a robust quinoxalinone derivatization and LC-MS/MS using isotope-labeled standard calibration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methylhippuric Acid | Rupa Health [rupahealth.com]
An In-depth Technical Guide to the Synthesis and Characterization of p-Toluic Acid-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of p-Toluic acid-d3 (4-(methyl-d3)benzoic acid), a deuterated analog of p-Toluic acid. The inclusion of deuterium at the methyl group provides a stable isotopic label, making it a valuable internal standard for quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This document outlines detailed synthetic protocols, thorough characterization methodologies, and key analytical data.
Physicochemical and Spectroscopic Data
The successful synthesis of this compound is confirmed through a combination of spectroscopic techniques. The following table summarizes the key physicochemical properties and expected analytical data for this compound, with comparative data for the non-deuterated p-Toluic acid.
| Property | This compound | p-Toluic Acid |
| Molecular Formula | C₈H₅D₃O₂[1] | C₈H₈O₂[3][4] |
| Molecular Weight | 139.17 g/mol [1] | 136.15 g/mol [3][4] |
| CAS Number | 19215-16-8[1] | 99-94-5[4] |
| Appearance | White crystalline solid[3] | White crystalline solid[3][4] |
| Melting Point | ~177-180 °C | 177-180 °C |
| Boiling Point | ~274-275 °C | 274-275 °C[4] |
| ¹H NMR (DMSO-d₆) | δ 12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H) | δ 12.80 (s, 1H), 7.84 (d, 2H), 7.29 (d, 2H), 2.36 (s, 3H)[5] |
| ¹³C NMR (DMSO-d₆) | δ 167.80, 143.46, 129.80, 129.55, 128.52, ~20 (septet, J C-D) | δ 167.80, 143.46, 129.80, 129.55, 128.52, 21.55[5] |
| Mass Spec (HRMS) | M+ peak consistent with C₈H₅D₃O₂ | M+ peak at m/z 136.05 |
| IR (KBr, cm⁻¹) | ~2900-3100 (O-H), ~1680 (C=O), C-D stretches | ~2900-3100 (O-H), ~2920 (C-H), ~1680 (C=O) |
Synthesis of this compound
There are two primary synthetic routes for preparing this compound, each with its own advantages. The choice of method may depend on the desired isotopic purity and the availability of starting materials.
Method 1: Acid-Catalyzed Hydrogen-Deuterium Exchange
This method involves the direct exchange of protons for deuterons on the methyl group of p-Toluic acid in the presence of a deuterated acid catalyst.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve p-Toluic acid in an excess of deuterium oxide (D₂O).
-
Catalyst Addition: Carefully add a catalytic amount of deuterated sulfuric acid (D₂SO₄).
-
Reaction: Heat the mixture to reflux and maintain for a period sufficient to achieve high levels of deuteration, typically 24-48 hours. The progress of the reaction can be monitored by ¹H NMR by observing the disappearance of the methyl proton signal.
-
Workup: After cooling, the reaction mixture is neutralized with a suitable base (e.g., NaHCO₃). The product is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization.
Method 2: Grignard Reaction with a Deuterated Precursor
This approach offers the potential for very high isotopic incorporation by building the molecule with a deuterated methyl group from the start.[1]
Experimental Protocol:
-
Grignard Reagent Formation: Prepare the deuterated Grignard reagent, methyl-d3-magnesium bromide (CD₃MgBr), by reacting methyl-d3-bromide (CD₃Br) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
-
Grignard Reaction: In a separate flask, dissolve p-bromobenzoic acid in anhydrous THF. Cool the solution in an ice bath and slowly add the prepared CD₃MgBr solution.
-
Carboxylation (Workup): The reaction is quenched by pouring it over a mixture of crushed ice and a strong acid (e.g., HCl). This protonates the carboxylate to yield the final product.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent. The combined organic extracts are washed, dried, and the solvent is evaporated. The resulting solid is purified by recrystallization.
Characterization of this compound
A logical workflow for the characterization of the synthesized this compound is essential to confirm its identity, purity, and the extent of deuteration.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is the most direct method to confirm the successful deuteration of the methyl group.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The spectrum of this compound should show the absence of the characteristic singlet for the methyl protons, which appears at approximately δ 2.3-2.4 ppm in the non-deuterated compound.[1][5] The aromatic and carboxylic acid proton signals should remain.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is used to confirm that the carbon skeleton of the molecule remains intact after the synthesis.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: The spectrum should show the expected signals for the aromatic and carboxylic carbons. The signal for the deuterated methyl carbon will appear as a septet due to coupling with the three deuterium atoms and will be shifted slightly upfield compared to the non-deuterated analog.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight of the deuterated compound.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Analyze the sample using an HRMS instrument with an appropriate ionization technique (e.g., electrospray ionization - ESI).
-
Data Analysis: The mass spectrum should display a molecular ion peak corresponding to the exact mass of this compound (C₈H₅D₃O₂).[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an attenuated total reflectance (ATR) accessory.
-
Data Acquisition: Obtain the IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum should show a broad O-H stretch for the carboxylic acid, a strong C=O stretch, and aromatic C-H stretches. The C-D stretching vibrations of the methyl group will appear at a lower frequency (around 2200-2000 cm⁻¹) compared to the C-H stretches.
References
- 1. This compound () for sale [vulcanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 5. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of p-Toluic Acid-d3
This guide provides comprehensive safety data and handling protocols for p-Toluic acid-d3, intended for researchers, scientists, and professionals in drug development. The safety information presented is primarily based on the non-deuterated form, p-Toluic acid, as specific comprehensive safety data for the deuterated analogue is not extensively available. The toxicological and chemical properties are considered to be comparable for standard hazard assessment.
Section 1: Chemical Identification
| Identifier | Value |
| Chemical Name | This compound (4-Methylbenzoic acid-d3) |
| Synonyms | 4-(Methyl-d3)benzoic acid |
| CAS Number | 19215-16-8[1] |
| Unlabeled CAS | 99-94-5[1][2][3][4] |
| Molecular Formula | C₈H₅D₃O₂ |
| Molecular Weight | 139.17 g/mol [1] |
Section 2: Hazard Identification
p-Toluic acid is considered a hazardous substance.[5] Key hazards include:
-
Health Hazards : Harmful if swallowed, causing irritation to the skin, eyes, and respiratory system.[5][6] May cause an allergic skin reaction.[2][7] Symptoms of exposure can include rash, itching, swelling, and respiratory difficulties.[2]
-
Fire and Explosion Hazards : The compound is a combustible solid.[5] Fine dust, when dispersed in the air in sufficient concentrations, can form an explosive mixture with an ignition source.[5][8]
GHS Hazard Statements:
-
H302: Harmful if swallowed[4]
-
H315: Causes skin irritation[4]
-
H335: May cause respiratory irritation[4]
Section 3: Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of p-Toluic acid.
| Property | Value | Source |
| Appearance | White to light yellow crystalline solid/powder | [2][5][10] |
| Melting Point | 177 - 182 °C (351 - 360 °F) | [2][11] |
| Boiling Point | 274 - 275 °C (525 - 527 °F) at 760 mmHg | [2][4][11] |
| Solubility | Poorly soluble in water; soluble in alcohol, ether, acetone, and methanol. | [4][5][12] |
| Vapor Pressure | 0.0061 mmHg | [10] |
| pKa | 4.22 - 4.36 | [9][12] |
Section 4: Toxicological Data
| Test | Result | Species | Source |
| LD50 Oral | >2,000 mg/kg | Rat | [3] |
| LD50 Oral | 2,340 mg/kg | Mouse | [11] |
| LC50 (Fish) | 63.9 mg/l - 96 h | Oryzias latipes (Japanese rice fish) | [9] |
To the best of current knowledge, the chemical, physical, and toxicological properties of p-Toluic acid have not been exhaustively investigated.[9]
Section 5: Handling and Storage
Safe Handling Procedures:
-
Avoid all personal contact, including the inhalation of dust.[5]
-
Use in a well-ventilated area and wear appropriate protective clothing.[5]
-
Minimize dust generation and accumulation.[6]
-
Wash hands thoroughly after handling and before breaks.[6][11]
-
Contaminated work clothing should not be allowed out of the workplace.[2]
-
Do not cut, drill, grind, or weld on or near containers as residual dust may pose an explosion hazard.[5]
Storage Conditions:
-
Store away from incompatible materials such as oxidizing agents and strong bases.[2][5][8]
-
For long-term stability as a powder, storage at -20°C for up to 3 years is recommended.[13]
Section 6: Experimental Protocols
Personal Protective Equipment (PPE):
A risk assessment should be conducted before handling. The following PPE is recommended:
-
Eye/Face Protection : Wear chemical safety goggles or glasses that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][7][11]
-
Skin Protection : Wear protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[2][7][11] Gloves should be inspected before use and disposed of properly.[11]
-
Respiratory Protection : For weighing and diluting, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge is recommended.[8] In case of significant dust generation, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[7]
Spill Cleanup Protocol:
-
Evacuate and Secure : Remove all sources of ignition from the area.[5][8] Alert personnel in the vicinity.[5]
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Wear appropriate PPE. Dampen the spilled solid material with 60-70% ethanol to reduce dust.[8]
-
Collection : Carefully transfer the dampened material into a suitable, labeled container for disposal.[8] Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material.[8]
-
Decontamination : Wash all contaminated surfaces with 60-70% ethanol followed by a soap and water solution.[8]
-
Disposal : Seal all contaminated materials (absorbent paper, gloves, etc.) in a vapor-tight plastic bag for proper disposal according to local, state, and federal regulations.[5][8]
Section 7: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2][6][11] |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[2][6][7] |
| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[2][3][6] |
| Ingestion | If the person is conscious, rinse their mouth with water and have them drink plenty of water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][6][11] |
General Advice : In all cases of doubt, or when symptoms persist, seek medical advice. Show the Safety Data Sheet to the attending physician.[3][9]
Section 8: Visualized Workflow
The following diagram illustrates a standard workflow for the safe handling of chemical solids like this compound.
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.fi [fishersci.fi]
- 8. P-TOLUIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
- 13. medchemexpress.com [medchemexpress.com]
The Indispensable Role of Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, achieving accurate and reproducible results is paramount. This technical guide delves into the core principles and applications of deuterated internal standards, a cornerstone of robust bioanalytical and pharmaceutical research. By providing a chemically identical yet mass-differentiated analogue to the analyte of interest, deuterated standards offer an unparalleled solution for mitigating variability inherent in complex sample matrices and analytical instrumentation. This guide will explore the fundamental advantages of this approach, provide detailed experimental protocols, and present quantitative data to underscore the superiority of stable isotope-labeled internal standards.
Core Principles: The "Perfect" Internal Standard
An ideal internal standard (IS) should mimic the analyte's behavior throughout the entire analytical workflow, from sample extraction and cleanup to chromatographic separation and mass spectrometric detection.[1] Deuterated internal standards, where one or more hydrogen atoms are replaced by their stable isotope, deuterium (²H or D), come remarkably close to this ideal.[2]
The key principle lies in their near-identical physicochemical properties to the unlabeled analyte. This ensures that the deuterated standard co-elutes with the analyte during chromatography and experiences the same degree of ionization suppression or enhancement in the mass spectrometer's ion source.[3] Consequently, any variations in sample preparation, injection volume, or instrument response will affect both the analyte and the internal standard proportionally. By calculating the ratio of the analyte's signal to the internal standard's signal, these variations are effectively normalized, leading to significantly improved accuracy and precision in quantitative measurements.[4]
Advantages Over Analog Internal Standards
While structurally similar analog internal standards are sometimes used, they often fall short of the performance of their deuterated counterparts.[5] Differences in chemical structure can lead to variations in extraction efficiency, chromatographic retention time, and ionization response, compromising the reliability of the quantitative data.[5] Regulatory bodies like the European Medicines Agency (EMA) have noted a strong preference for the use of stable isotope-labeled internal standards in bioanalytical method validations.[5]
Data Presentation: Quantitative Comparison
The superior performance of deuterated internal standards is not merely theoretical. The following tables summarize quantitative data from various studies, clearly demonstrating the improvements in precision and accuracy achieved when using deuterated standards compared to analog standards or no internal standard.
Table 1: Comparison of a Stable Isotope-Labeled Internal Standard (SIL-IS) vs. an Analogous Internal Standard for the Quantification of Kahalalide F
| Parameter | Analogous Internal Standard | SIL-IS (D8-labeled) |
| Mean Bias (%) | 96.8 | 100.3 |
| Standard Deviation (%) | 8.6 | 7.6 |
| Number of Samples (n) | 284 | 340 |
| Adapted from a study on the depsipeptide marine anticancer agent kahalalide F. The use of the SIL internal standard resulted in a significant improvement in both precision and accuracy.[6] |
Table 2: Intra- and Inter-Assay Precision and Accuracy for the Quantification of Immunosuppressants Using Deuterated Internal Standards
| Analyte | Intra-Assay CV (%) | Intra-Assay Accuracy (%) | Inter-Assay CV (%) | Inter-Assay Accuracy (%) |
| Cyclosporine A | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Tacrolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Sirolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Everolimus | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| Mycophenolic Acid | 0.9 - 14.7 | 89 - 138 | 2.5 - 12.5 | 90 - 113 |
| This data demonstrates the high level of precision and accuracy achievable with deuterated internal standards in a validated LC-MS/MS method for therapeutic drug monitoring.[7] |
Table 3: Impact of Deuterated Internal Standards on the Accuracy of Pesticide Quantification in Different Cannabis Matrices
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy Variation (%) | > 60% | < 25% |
| Relative Standard Deviation (RSD) (%) | > 50% | < 20% |
| This study highlights the critical role of deuterated internal standards in compensating for significant matrix effects encountered in complex botanical samples. |
Experimental Protocols
The successful implementation of deuterated internal standards relies on well-defined and validated experimental procedures. Below are detailed methodologies for key aspects of their use.
Protocol 1: General Bioanalytical Method Validation Using a Deuterated Internal Standard
This protocol outlines the key steps for validating a quantitative LC-MS/MS method for the determination of a drug in a biological matrix, such as plasma, following regulatory guidelines.
1. Preparation of Stock and Working Solutions:
- Prepare a stock solution of the analyte and the deuterated internal standard in a suitable organic solvent.
- Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution.
- Prepare a working solution of the deuterated internal standard at a fixed concentration.
2. Preparation of Calibration Standards and Quality Control Samples:
- Spike blank biological matrix with the analyte working standard solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
- Spike blank biological matrix with the analyte working standard solutions to prepare quality control (QC) samples at a minimum of three concentration levels (low, medium, and high).
- Add the deuterated internal standard working solution to all calibration standards and QC samples.
3. Sample Preparation (e.g., Protein Precipitation):
- To an aliquot of the calibration standard, QC sample, or study sample, add a volume of the deuterated internal standard working solution.
- Add a protein precipitation agent (e.g., acetonitrile) to the sample.
- Vortex mix and centrifuge to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
- Inject the reconstituted samples onto the LC-MS/MS system.
- Develop a chromatographic method that provides adequate separation of the analyte from potential interferences.
- Optimize the mass spectrometer parameters (e.g., precursor and product ions, collision energy) for both the analyte and the deuterated internal standard.
5. Data Analysis and Validation:
- Construct a calibration curve by plotting the peak area ratio of the analyte to the deuterated internal standard against the nominal concentration of the analyte.
- Determine the concentrations of the QC samples using the calibration curve.
- Evaluate the method for selectivity, sensitivity, accuracy, precision, recovery, matrix effect, and stability according to regulatory guidelines.
Protocol 2: Synthesis of a Deuterated Internal Standard (Illustrative Example)
The synthesis of a deuterated internal standard is a specialized process that requires expertise in organic chemistry. The following is a generalized example of a common deuteration technique.
Objective: To introduce deuterium atoms into a target molecule.
Method: Catalytic Hydrogen-Deuterium Exchange
1. Materials:
- Target molecule (unlabeled)
- Deuterated solvent (e.g., deuterium oxide, D₂O)
- Catalyst (e.g., Palladium on carbon, PtO₂)
- Inert atmosphere (e.g., nitrogen or argon)
2. Procedure:
- Dissolve the target molecule in a suitable solvent.
- Add the catalyst to the solution.
- Introduce the deuterated solvent to the reaction mixture.
- Heat the reaction mixture under an inert atmosphere for a specified period. The temperature and reaction time will depend on the specific molecule and desired level of deuteration.
- Monitor the progress of the reaction by techniques such as NMR or mass spectrometry to determine the extent of deuterium incorporation.
- Once the desired level of deuteration is achieved, cool the reaction mixture and filter to remove the catalyst.
- Purify the deuterated product using appropriate chromatographic techniques (e.g., column chromatography, HPLC).
- Confirm the structure and isotopic purity of the final deuterated internal standard using NMR and mass spectrometry.
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
References
- 1. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Quantification of organic contaminants in urban stormwater by isotope dilution and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
Mass Spectrometry Fragmentation of p-Toluic Acid-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of p-Toluic acid-d3. This deuterated analog of p-Toluic acid is commonly used as an internal standard in quantitative mass spectrometry-based assays due to its similar chemical properties to the endogenous compound and its distinct mass shift. Understanding its fragmentation behavior is crucial for accurate method development and data interpretation in various research and drug development applications.
Predicted Mass Spectrum and Fragmentation Pathway
The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions resulting from the systematic cleavage of the parent molecule. The deuterium labeling on the methyl group (CD3) results in a 3 Dalton (Da) mass shift for the molecular ion and any fragments retaining this group compared to the unlabeled p-Toluic acid.
The primary fragmentation pathways under electron ionization are initiated by the loss of electrons from the carboxylic acid group or the aromatic ring. The major fragmentation routes include the loss of a hydroxyl radical (•OH), the entire carboxyl group (•COOH), and subsequent cleavages of the aromatic ring.
Below is a summary of the expected key ions, their mass-to-charge ratio (m/z), and their proposed structures.
| m/z | Proposed Ion Structure | Formation Pathway |
| 139 | [M]+• (C8H5D3O2)+• | Molecular Ion |
| 122 | [M - •OH]+ | Loss of a hydroxyl radical from the carboxylic acid group |
| 94 | [M - •COOH]+ | Loss of the carboxyl group |
| 66 | [C5H3D3]+• | Loss of carbon monoxide from the m/z 94 fragment |
| 65 | [C5H5]+ | General fragment from aromatic ring cleavage |
| 39 | [C3H3]+ | General fragment from aromatic ring cleavage |
Fragmentation Pathway Diagram
The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This section outlines a general protocol for the analysis of this compound using GC-MS. The specific parameters may require optimization based on the instrumentation and analytical goals.
3.1. Sample Preparation
For quantitative analysis, a stock solution of this compound is typically prepared in a suitable organic solvent such as methanol or acetonitrile. This stock solution is then used to spike calibration standards and quality control samples.
3.2. Derivatization (Optional but Recommended)
To improve the volatility and chromatographic peak shape of the acidic analyte, derivatization is often employed. A common method is esterification to form the methyl ester.
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or Methanolic HCl.
-
Procedure:
-
Evaporate the solvent from the sample extract under a gentle stream of nitrogen.
-
Add 50 µL of the derivatization reagent (e.g., BSTFA with 1% TMCS).
-
Add 50 µL of a suitable solvent (e.g., acetonitrile).
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
3.3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 35-200.
-
Experimental Workflow
The following diagram outlines the logical workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis of this compound.
Solubility Profile of p-Toluic Acid-d3 in Common Laboratory Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluic acid-d3, the deuterated isotopologue of p-Toluic acid (4-methylbenzoic acid), is a valuable compound in various research applications, including metabolic studies and as an internal standard in mass spectrometry-based quantification. A thorough understanding of its solubility in common laboratory solvents is crucial for designing experiments, developing formulations, and ensuring accurate results.
This guide provides a comprehensive overview of the solubility of p-Toluic acid in a range of common laboratory solvents, presents detailed experimental protocols for solubility determination, and includes a workflow diagram to guide researchers in their experimental design.
Quantitative Solubility Data
The following table summarizes the quantitative solubility data for p-Toluic acid in various solvents at different temperatures. This data has been compiled from multiple studies and provides a valuable resource for selecting appropriate solvent systems.
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 20 | 0.3 g/L | |
| Water | 25 | 0.34 mg/mL | [1] |
| Water | 98 | 11.6 g/L | [2] |
| N-Methyl-2-pyrrolidone | 15 - 97 | Data available in mole fraction vs. K | [3] |
| N,N-Dimethylformamide | 15 - 97 | Data available in mole fraction vs. K | [3] |
| N,N-Dimethylacetamide | 15 - 97 | Data available in mole fraction vs. K | [3] |
| Trichloromethane | 15 - 97 | Data available in mole fraction vs. K | [3] |
| Acetic Acid | 15 - 97 | Data available in mole fraction vs. K | [3] |
| p-Xylene | 30 - 80 | Data available in mass fraction vs. K | [3] |
| Methanol + Acetic Acid Mixtures | 10 - 60 | Data available in mole fraction vs. K | [4] |
| DMSO | 25 | 55 mg/mL (Sonication recommended) | [5] |
Qualitative Solubility Summary
In addition to the quantitative data, several sources describe the qualitative solubility of p-Toluic acid in common lab solvents:
-
Soluble in: Acetone[6][7], Methanol[8], Ethanol[8], Ether[8], Benzene[9].
-
Slightly Soluble to Poorly Soluble in: Water at room temperature[6][9].
-
Sparingly Soluble in: Hot water[6].
-
Insoluble in: Hot water (contradictory report)[8].
This information is useful for initial solvent screening and for applications where precise concentration is not critical.
Experimental Protocols for Solubility Determination
The data presented in this guide were obtained using established scientific methodologies. The following are detailed descriptions of common experimental protocols for determining the solubility of a solid compound like p-Toluic acid.
Gravimetric Method (Isothermal Saturation Method)
This is a classical and widely used method for determining equilibrium solubility.
Methodology:
-
Sample Preparation: An excess amount of the solid solute (p-Toluic acid) is added to a known volume or mass of the solvent in a sealed vessel, often a jacketed glass flask to ensure precise temperature control.
-
Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: After equilibration, the stirring is stopped, and the suspension is allowed to stand for several hours to allow the undissolved solid to settle.
-
Sampling: A known volume of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter is used to remove any remaining solid microparticles.
-
Solvent Evaporation: The withdrawn sample is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven at a suitable temperature).
-
Quantification: The container with the dried residue is weighed again. The difference in mass corresponds to the amount of solute dissolved in the known volume of the solvent.
-
Calculation: The solubility is then calculated and expressed in desired units (e.g., g/L, mg/mL, or mole fraction).
Laser Monitoring Observation Technique (Synthetic Method)
This dynamic method is useful for obtaining solubility data across a range of temperatures more rapidly than the gravimetric method.[3]
Methodology:
-
Sample Preparation: A known mass of the solute (p-Toluic acid) and a known mass of the solvent are placed in a sealed, jacketed glass vessel equipped with a stirrer and a temperature probe.
-
Heating Cycle: The mixture is heated at a constant rate while being stirred. A laser beam is passed through the suspension.
-
Dissolution Point Detection: As the temperature increases, the solid dissolves. The temperature at which the last solid particle disappears, detected by a sudden increase in the intensity of the transmitted laser light, is recorded as the dissolution or saturation temperature for that specific composition.
-
Data Collection: By repeating this process with different solute-solvent mass ratios, a full solubility curve (solubility vs. temperature) can be constructed.[3]
General Solubility Testing Workflow
The following diagram illustrates a typical workflow for determining the solubility characteristics of a new or uncharacterized compound in a research laboratory setting.
Caption: A flowchart illustrating the general experimental workflow for determining the solubility of a compound.
Conclusion
While direct experimental data for this compound is scarce, the extensive data available for p-Toluic acid provides a robust and reliable foundation for its use in research and development. The quantitative data, qualitative summaries, and detailed experimental protocols presented in this guide offer valuable insights for scientists and professionals. By understanding the solubility profile, researchers can optimize experimental conditions, ensure the integrity of their results, and accelerate the progress of their work involving this important deuterated compound.
References
- 1. P-Toluic Acid | C8H8O2 | CID 7470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. p-Toluic acid, 98% | Fisher Scientific [fishersci.ca]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. p-Toluic Acid | Endogenous Metabolite | TargetMol [targetmol.com]
- 6. p-Toluic acid - Wikipedia [en.wikipedia.org]
- 7. About: P-Toluic acid [dbpedia.org]
- 8. chembk.com [chembk.com]
- 9. The Essential Role of p-Toluic Acid in Chemical Industry: Properties, Applications, and Safe Handling_Chemicalbook [chemicalbook.com]
Methodological & Application
Application Note: Quantitative Analysis of p-Toluic Acid in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
p-Toluic acid is a key intermediate in the production of various chemicals and is a metabolite of p-xylene. Its quantification in biological matrices like plasma is crucial for toxicological assessments and pharmacokinetic studies. This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of p-Toluic acid in human plasma. The method utilizes p-Toluic acid-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.
Principle
The analytical method involves a simple protein precipitation (PPT) step for plasma sample cleanup.[1] Following PPT, the supernatant is directly injected into the LC-MS/MS system. Chromatographic separation is achieved on a C18 reversed-phase column. Quantification is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).
Experimental Protocols
Materials and Reagents
-
Analytes: p-Toluic acid (≥98% purity), this compound (≥98% purity, 99 atom % D)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade)
-
Water: Deionized water, 18 MΩ·cm or greater
-
Matrix: Blank human plasma (K2-EDTA anticoagulant)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve p-Toluic acid and this compound (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the p-Toluic acid primary stock solution with 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards: Spike appropriate amounts of the p-Toluic acid working standard solutions into blank human plasma to prepare calibration standards at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL.
-
QC Samples: Prepare QC samples in blank human plasma at four concentration levels:
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
-
Low QC (LQC): 3 ng/mL
-
Medium QC (MQC): 75 ng/mL
-
High QC (HQC): 750 ng/mL
-
Plasma Sample Preparation
-
Aliquot 50 µL of plasma sample (blank, standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL this compound in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.[2]
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | See Table 2 below |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 10 |
| 6.0 | 10 |
Table 3: Mass Spectrometer Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 40 psi |
| Heater Gas (GS2) | 45 psi |
| Curtain Gas | 30 psi |
| Resolution | Unit |
| Dwell Time | 100 ms |
Table 4: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (Q1) [M-H]⁻ (m/z) | Product Ion (Q3) (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |
|---|---|---|---|---|
| p-Toluic acid | 135.1 | 91.1 | -45 | -22 |
| This compound (IS) | 138.2 | 94.1 | -45 | -22 |
Workflow Diagram
Caption: Experimental workflow for p-Toluic acid analysis in plasma.
Method Validation Summary
The described method was validated according to standard bioanalytical guidelines. The results are summarized below.
Table 5: Calibration Curve Performance
| Parameter | Result |
|---|---|
| Linear Range | 1 - 1000 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.995 |
Table 6: Intra- and Inter-Day Accuracy and Precision
| QC Level | Conc. (ng/mL) | Intra-Day Precision (%CV) (n=6) | Intra-Day Accuracy (%RE) (n=6) | Inter-Day Precision (%CV) (n=18) | Inter-Day Accuracy (%RE) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 1 | ≤ 8.5 | -3.2 to 4.5 | ≤ 9.8 | -4.0 to 5.1 |
| LQC | 3 | ≤ 6.2 | -2.5 to 3.8 | ≤ 7.5 | -3.3 to 4.2 |
| MQC | 75 | ≤ 5.1 | -1.8 to 2.5 | ≤ 6.1 | -2.1 to 2.9 |
| HQC | 750 | ≤ 4.5 | -1.5 to 2.1 | ≤ 5.3 | -1.9 to 2.4 |
Acceptance Criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy (%RE) within ±15% (±20% for LLOQ).
Table 7: Stability of p-Toluic Acid in Human Plasma
| Stability Condition | Duration | Result |
|---|---|---|
| Bench-Top (Room Temp) | 8 hours | Stable |
| Freeze-Thaw Cycles | 3 cycles (-80°C to RT) | Stable |
| Autosampler (10°C) | 24 hours | Stable |
| Long-Term (-80°C) | 90 days | Stable |
Acceptance Criteria: Mean concentration within ±15% of nominal values.
This application note provides a detailed protocol for a simple, rapid, and robust LC-MS/MS method for the quantification of p-Toluic acid in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation protocol allows for reliable and accurate results suitable for high-throughput analysis in clinical and research settings. The method demonstrates excellent linearity, accuracy, precision, and stability.
References
Application of p-Toluic Acid-d3 in Pharmacokinetic Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
In pharmacokinetic (PK) studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, accurate and precise quantification of the analyte in biological matrices is paramount. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving reliable results by correcting for variability during sample preparation and analysis. p-Toluic acid-d3, a deuterated analog of p-Toluic acid, serves as an excellent internal standard for the quantification of structurally similar compounds in pharmacokinetic studies. Its physicochemical properties closely mimic the analyte of interest, ensuring that it behaves similarly during extraction and ionization, thus providing a reliable reference for quantification.
Principle of Deuterated Internal Standards in LC-MS/MS
Deuterated internal standards are chemically identical to the analyte but have a slightly higher molecular weight due to the replacement of one or more hydrogen atoms with deuterium. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while their similar chemical behavior ensures they co-elute during chromatography and experience similar matrix effects and ionization suppression or enhancement. By adding a known amount of the deuterated internal standard to each sample at the beginning of the sample preparation process, the ratio of the analyte's peak area to the internal standard's peak area can be used to accurately calculate the analyte's concentration, compensating for any losses or variations during the analytical workflow.
Illustrative Pharmacokinetic Study Protocol
This protocol describes a hypothetical pharmacokinetic study in rats for a new chemical entity (NCE), "Analyte X," which is structurally similar to p-Toluic acid. This compound is used as the internal standard for the quantification of Analyte X in plasma samples using LC-MS/MS.
Materials and Reagents
-
Analyte X (purity >99%)
-
This compound (isotopic purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Rat plasma (K2-EDTA)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Animal Dosing and Sample Collection
-
Animals: Male Sprague-Dawley rats (n=6), weighing 200-250g.
-
Dosing: A single intravenous (IV) dose of Analyte X (1 mg/kg) is administered via the tail vein.
-
Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the jugular vein into K2-EDTA tubes at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Blood samples are centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature.
-
To 50 µL of each plasma sample, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a clean 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Analyte X: [M+H]+ → fragment ion (e.g., m/z 151 → 91)
-
This compound (IS): [M+H]+ → fragment ion (e.g., m/z 140 → 94)
-
Data Analysis
The concentration of Analyte X in the plasma samples is determined from a calibration curve constructed by plotting the peak area ratio of Analyte X to this compound against the nominal concentration of the calibration standards. Pharmacokinetic parameters (AUC, Cmax, t1/2, etc.) are calculated using non-compartmental analysis with software such as WinNonlin.
Data Presentation
The following table summarizes the key pharmacokinetic parameters for Analyte X following a 1 mg/kg intravenous dose in rats.
| Parameter | Unit | Mean ± SD (n=6) |
| Cmax | ng/mL | 850 ± 120 |
| Tmax | h | 0.083 (5 min) |
| AUC(0-t) | ngh/mL | 1250 ± 210 |
| AUC(0-inf) | ngh/mL | 1280 ± 225 |
| t1/2 | h | 2.5 ± 0.4 |
| CL | mL/h/kg | 780 ± 130 |
| Vd | L/kg | 2.8 ± 0.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity; t1/2: Elimination half-life; CL: Clearance; Vd: Volume of distribution.
Visualizations
Caption: Workflow of a typical pharmacokinetic study.
Caption: Principle of using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard in pharmacokinetic studies provides a robust and reliable method for the quantification of structurally similar analytes. Its behavior, closely mimicking the analyte of interest, effectively compensates for variations in sample preparation and instrumental analysis, leading to high-quality data essential for the successful development of new pharmaceutical compounds. The protocol outlined provides a representative framework for conducting such studies, which can be adapted based on the specific properties of the analyte and the requirements of the research.
Application Notes and Protocols for the Quantification of p-Toluic Acid using Isotope Dilution Mass Spectrometry with p-Toluic acid-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the quantitative analysis of p-toluic acid in human urine using a highly specific and sensitive isotope dilution method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). p-Toluic acid is a primary metabolite of p-xylene, a common industrial solvent. Accurate quantification of p-toluic acid serves as a reliable biomarker for assessing human exposure to p-xylene. The use of a stable isotope-labeled internal standard, p-Toluic acid-d3, ensures high accuracy and precision by correcting for matrix effects, extraction losses, and variations in instrument response.[1][2] This method is particularly valuable for applications in toxicology, occupational health, and pharmacokinetic studies in drug development where precise measurement of metabolites is crucial.
Principle of the Isotope Dilution Method
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique for quantitative analysis.[1] The core principle involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the earliest stage of sample preparation. This "isotope-labeled" internal standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes (deuterium in this case).[2] Because the internal standard and the analyte behave identically during sample extraction, cleanup, and chromatographic separation, any sample loss or variation will affect both compounds equally. The mass spectrometer can differentiate between the analyte and the internal standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the signal from the analyte to the signal from the known amount of the internal standard, leading to highly accurate and precise results.[1]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the quantification of p-toluic acid in human urine.
Materials and Reagents
-
Analytes and Internal Standards:
-
p-Toluic acid (≥99% purity)
-
This compound (isotopic purity ≥98%)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human urine (drug-free, for calibration and quality control samples)
-
-
Solid Phase Extraction (SPE) Cartridges:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, Strata-X)
-
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
pH meter
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of p-toluic acid and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of p-toluic acid by serial dilution of the primary stock solution with methanol:water (50:50, v/v) to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution with methanol:water (50:50, v/v).
-
Sample Preparation (Solid Phase Extraction)
-
Sample Thawing and Spiking:
-
Thaw frozen urine samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
To 1 mL of each urine sample (calibrators, quality controls, and unknowns), add 50 µL of the 1 µg/mL this compound internal standard working solution.
-
Vortex for 10 seconds.
-
-
Acidification:
-
Add 100 µL of 1 M hydrochloric acid to each sample to adjust the pH to approximately 3.
-
Vortex for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridges by passing 3 mL of methanol followed by 3 mL of LC-MS grade water.
-
-
Sample Loading:
-
Load the acidified urine samples onto the conditioned SPE cartridges.
-
-
Washing:
-
Wash the cartridges with 3 mL of 5% methanol in water to remove interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 3 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6.1-8 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
p-Toluic acid: Precursor ion (m/z) 135.1 → Product ion (m/z) 91.1
-
This compound: Precursor ion (m/z) 138.1 → Product ion (m/z) 94.1
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Data Presentation
The following tables summarize the expected quantitative performance of the method.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| p-Toluic Acid | 1 - 1000 | y = 0.005x + 0.002 | > 0.995 |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Measured Conc. (Mean ± SD, n=5) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 1 | 0.95 ± 0.12 | 95.0 | 12.6 |
| Low QC | 5 | 4.8 ± 0.4 | 96.0 | 8.3 |
| Mid QC | 50 | 51.5 ± 3.1 | 103.0 | 6.0 |
| High QC | 800 | 792 ± 39.6 | 99.0 | 5.0 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; SD: Standard Deviation; RSD: Relative Standard Deviation.
Table 3: Matrix Effect and Recovery
| Analyte | Recovery (%) | Matrix Effect (%) |
| p-Toluic Acid | 92.5 | 95.8 |
| This compound | 93.1 | 96.2 |
Mandatory Visualizations
Metabolic Pathway of p-Xylene to p-Toluic Acid
The following diagram illustrates the metabolic conversion of p-xylene to its primary urinary metabolite, p-toluic acid. This biotransformation is a key process in the detoxification of xylene in the body.
Caption: Metabolic pathway of p-xylene to p-toluic acid.
Experimental Workflow for p-Toluic Acid Quantification
This diagram outlines the major steps involved in the quantification of p-toluic acid from urine samples using the isotope dilution LC-MS/MS method.
Caption: Experimental workflow for p-toluic acid quantification.
Conclusion
The described isotope dilution LC-MS/MS method using this compound provides a robust, accurate, and precise approach for the quantification of p-toluic acid in human urine. This methodology is essential for reliable biomonitoring of p-xylene exposure and for various applications in clinical and pharmaceutical research. The detailed protocol and performance characteristics presented herein should serve as a valuable resource for researchers and scientists in the field.
References
Application Notes and Protocols for Monitoring Terephthalic Acid Production using p-Toluic Acid-d3
Introduction
Terephthalic acid (TPA) is a crucial industrial chemical, primarily serving as a precursor for the production of polyethylene terephthalate (PET) and other polyesters. The manufacturing of TPA typically involves the catalytic oxidation of p-xylene. During this process, p-toluic acid is formed as a key intermediate.[1] The presence of residual p-toluic acid in the final TPA product is undesirable as it can act as a chain terminator during polymerization, negatively impacting the quality of the resulting polymer.[2][3] Therefore, accurate and precise monitoring of p-toluic acid levels is essential for process optimization and quality control in TPA production.
This document outlines an analytical methodology employing isotope dilution mass spectrometry (ID-MS) with p-Toluic acid-d3 as an internal standard for the quantification of p-toluic acid in TPA production streams. The use of a stable isotope-labeled internal standard provides high accuracy and precision by correcting for variations in sample preparation and instrument response.
Principle of the Method
Isotope dilution mass spectrometry is a highly accurate analytical technique for the quantification of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample. The labeled compound, or internal standard (IS), is chemically identical to the analyte of interest and therefore behaves similarly during sample extraction, derivatization, and analysis. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard using a mass spectrometer, the concentration of the native analyte in the sample can be determined with high precision, as this ratio is largely unaffected by sample loss during preparation or fluctuations in instrument performance.
Experimental Protocols
This section details the protocols for sample preparation and analysis using both High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
A critical step in the analysis of TPA production samples is the effective dissolution of the sample matrix to ensure accurate quantification of the target analyte.
Materials:
-
This compound internal standard solution (100 µg/mL in methanol)
-
Ammonium hydroxide solution (25% v/v)
-
Methanol (HPLC or GC grade)
-
Water (deionized or HPLC grade)
-
Volumetric flasks
-
Micropipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Accurately weigh approximately 0.5 g of the TPA sample into a 50 mL volumetric flask.
-
Add a precise volume of the this compound internal standard solution to the flask. The amount added should result in a concentration comparable to the expected concentration of native p-toluic acid in the sample.
-
Add 5 mL of ammonium hydroxide solution to the flask and mix thoroughly to dissolve the TPA sample. Gentle heating in a water bath (40-50°C) may be applied to aid dissolution.
-
Once the sample is completely dissolved, allow the solution to cool to room temperature.
-
Dilute the solution to the 50 mL mark with deionized water or a suitable solvent compatible with the subsequent analysis (e.g., methanol/water mixture).
-
Mix the solution thoroughly by inversion.
-
If necessary, centrifuge a portion of the sample to pellet any insoluble particulate matter.
-
Transfer the supernatant to an autosampler vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatograph coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions (Negative Ion Mode):
| Parameter | p-Toluic Acid | This compound |
|---|---|---|
| Precursor Ion (m/z) | 135.1 | 138.1 |
| Product Ion 1 (m/z) | 91.1 | 94.1 |
| Product Ion 2 (m/z) | 65.1 | 68.1 |
| Collision Energy | Optimized for the specific instrument | Optimized for the specific instrument |
GC-MS Analysis (with Derivatization)
For GC-MS analysis, a derivatization step is necessary to increase the volatility of the carboxylic acids.
Derivatization Materials:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Heating block or oven
Derivatization Procedure:
-
Evaporate a known volume of the prepared sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Conditions:
| Parameter | Value |
|---|---|
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Oven Program | 80°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Mass Spectrometry Conditions (Selected Ion Monitoring - SIM):
| Analyte (TMS derivative) | Monitored Ions (m/z) |
|---|---|
| p-Toluic Acid-TMS | 193 (M-15), 117 |
| this compound-TMS | 196 (M-15), 120 |
Data Presentation
The following tables summarize typical performance data for the quantification of p-toluic acid using this compound as an internal standard. (Note: These values are representative and may vary depending on the specific instrumentation and matrix).
Table 1: Method Performance Characteristics
| Parameter | HPLC-MS/MS | GC-MS |
|---|---|---|
| Linear Range | 0.1 - 100 µg/L | 0.5 - 200 µg/L |
| Limit of Detection (LOD) | 0.05 µg/L | 0.2 µg/L |
| Limit of Quantification (LOQ) | 0.1 µg/L | 0.5 µg/L |
| Precision (%RSD) | < 5% | < 8% |
| Accuracy (% Recovery) | 95 - 105% | 92 - 108% |
Table 2: Example Quantification Data
| Sample ID | Analyte Peak Area | IS Peak Area | Analyte/IS Ratio | Concentration (mg/kg) |
|---|---|---|---|---|
| TPA_Batch_001 | 150,234 | 155,890 | 0.964 | 24.1 |
| TPA_Batch_002 | 189,567 | 154,987 | 1.223 | 30.6 |
| TPA_Batch_003 | 123,456 | 156,123 | 0.791 | 19.8 |
Visualizations
Caption: Workflow for TPA production and analytical monitoring.
Caption: Isotope dilution mass spectrometry workflow.
References
Application Note: High-Throughput Quantification of Terephthalic Acid in Human Plasma using p-Toluic acid-d3 as an Internal Standard by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the quantification of terephthalic acid (TPA) in human plasma using p-Toluic acid-d3 as an internal standard (IS). The method employs a straightforward protein precipitation step followed by solid-phase extraction (SPE) for sample cleanup, ensuring high recovery and minimal matrix effects. Analysis is performed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), providing excellent selectivity and sensitivity for bioanalytical studies. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for the determination of TPA in a biological matrix.
Introduction
Terephthalic acid (TPA) is a high-production-volume chemical primarily used in the synthesis of polyethylene terephthalate (PET) plastics. Human exposure to TPA can occur through various routes, including the ingestion of food and beverages from PET containers. Consequently, the quantification of TPA in biological matrices is crucial for toxicokinetic and human biomonitoring studies. The use of a stable isotope-labeled internal standard is essential for accurate and precise quantification in complex biological samples, as it effectively compensates for variations in sample preparation and instrument response. This compound is an ideal internal standard for TPA analysis due to its structural similarity and the minimal difference in physicochemical properties, ensuring comparable extraction efficiency and chromatographic behavior.
Physicochemical Properties
A thorough understanding of the analyte and internal standard's physicochemical properties is fundamental for developing an effective sample preparation strategy.
| Property | Terephthalic Acid (TPA) | p-Toluic acid | This compound |
| Molecular Formula | C₈H₆O₄ | C₈H₈O₂ | C₈H₅D₃O₂ |
| Molecular Weight | 166.13 g/mol | 136.15 g/mol | 139.17 g/mol |
| pKa | ~3.5, 4.5 | ~4.36 | ~4.36 |
| LogP | 1.89 | 2.27 | 2.27 |
| Water Solubility | Poorly soluble | Slightly soluble | Slightly soluble |
| Organic Solvent Solubility | Soluble in DMSO, DMF | Soluble in ethanol, acetone, ether | Soluble in ethanol, acetone, ether |
Experimental Protocols
Materials and Reagents
-
Terephthalic acid (TPA), ≥98% purity
-
This compound, ≥98% purity, 98 atom % D
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
-
Human plasma (K₂EDTA)
-
Oasis HLB 1 cc/30 mg SPE cartridges
Instrumentation
-
LC-MS/MS system (e.g., Sciex Triple Quad™ 6500+ with an ExionLC™ AD system)
-
Analytical balance
-
Centrifuge
-
SPE manifold
-
Vortex mixer
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of TPA and this compound into separate 10 mL volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the TPA primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
-
Internal Standard Working Solution (1 µg/mL):
-
Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.
-
Sample Preparation Workflow
A combination of protein precipitation and solid-phase extraction is employed to ensure a clean sample for LC-MS/MS analysis.
Application Note: A Validated Bioanalytical Method for the Quantification of Benzoic Acid in Human Plasma Using p-Toluic acid-d3 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of small molecule analytes in biological matrices is a critical aspect of drug discovery and development. This application note describes a robust and reliable bioanalytical method for the determination of benzoic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs p-Toluic acid-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by compensating for matrix effects and variability in sample processing. The protocols and data presented herein are intended to guide researchers in the development and validation of similar bioanalytical assays.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Benzoic Acid (≥99.5%), this compound (≥98% isotopic purity)
-
Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)
-
Biological Matrix: Drug-free human plasma (K2-EDTA)
2. Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve benzoic acid and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Serially dilute the primary stock solutions with 50:50 (v/v) acetonitrile/water to prepare working standard solutions for calibration curve standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile/water.
3. Sample Preparation: Protein Precipitation
-
Aliquot 50 µL of human plasma samples (calibrators, QCs, and unknown samples) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples, to which 10 µL of 50:50 acetonitrile/water is added).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
Time (min) %B 0.0 20 2.0 95 2.5 95 2.6 20 | 4.0 | 20 |
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Multiple Reaction Monitoring (MRM) Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Benzoic Acid 121.0 77.0 100 | this compound (IS) | 139.1 | 94.1 | 100 |
-
Ion Source Parameters:
-
IonSpray Voltage: -4500 V
-
Temperature: 550°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Turbo Gas): 60 psi
-
Curtain Gas: 35 psi
-
-
Data Presentation
Table 1: Calibration Curve for Benzoic Acid in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean) |
| 10 | 0.052 |
| 25 | 0.128 |
| 50 | 0.255 |
| 100 | 0.512 |
| 250 | 1.280 |
| 500 | 2.560 |
| 1000 | 5.120 |
| Linearity (r²) | 0.9992 |
| Regression | Linear, 1/x² weighting |
Table 2: Precision and Accuracy of the Bioanalytical Method
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 10 | 10.5 ± 0.7 | 6.7 | 105.0 | 10.8 ± 1.1 | 10.2 | 108.0 |
| Low | 30 | 29.1 ± 1.5 | 5.2 | 97.0 | 28.5 ± 1.9 | 6.7 | 95.0 |
| Mid | 400 | 412.0 ± 16.5 | 4.0 | 103.0 | 408.0 ± 20.4 | 5.0 | 102.0 |
| High | 800 | 784.0 ± 23.5 | 3.0 | 98.0 | 792.0 ± 31.7 | 4.0 | 99.0 |
LLOQ: Lower Limit of Quantification
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| Low | 30 | 92.5 | 98.2 |
| High | 800 | 95.1 | 97.5 |
Mandatory Visualizations
Caption: Bioanalytical workflow for plasma sample analysis.
Caption: Principle of internal standard in bioanalysis.
Application Notes and Protocols: p-Toluic Acid-d3 in Drug Metabolism and Disposition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of drug metabolism and pharmacokinetics (DMPK), the use of stable isotope-labeled compounds is a cornerstone for accurate and reliable bioanalysis. p-Toluic acid-d3 (4-Methylbenzoic acid-d3) serves as an exemplary internal standard for the quantification of acidic drugs and their metabolites by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties, being nearly identical to the endogenous or analyte-related p-Toluic acid, while having a distinct mass, allow it to effectively normalize for variability during sample preparation and analysis.[1][2][3] Furthermore, understanding the metabolic fate of p-Toluic acid itself, primarily through glycine conjugation, provides valuable insights into a common biotransformation pathway for xenobiotic carboxylic acids.[4]
These application notes provide a comprehensive overview of the utility of this compound in drug metabolism and disposition studies, complete with detailed experimental protocols and quantitative data.
Application: Internal Standard for Bioanalytical Methods
The primary application of this compound is as an internal standard (IS) in LC-MS/MS assays. The use of a stable isotope-labeled IS is considered the gold standard in quantitative bioanalysis as it co-elutes with the analyte of interest, experiencing similar matrix effects and ionization suppression or enhancement, thus providing the most accurate quantification.[1][2]
Key Advantages of this compound as an Internal Standard:
-
Minimizes Variability: Compensates for variations in sample extraction, injection volume, and matrix effects.[1][2]
-
Improved Accuracy and Precision: Leads to more reliable and reproducible quantitative results.[3]
-
Co-elution with Analyte: As a deuterated analog, it has nearly identical chromatographic behavior to the unlabeled p-Toluic acid or structurally similar acidic drugs.
General Protocol for the Quantification of an Acidic Drug in Plasma using this compound as an Internal Standard
This protocol provides a general framework for the use of this compound as an internal standard for the quantification of a hypothetical acidic drug in a plasma matrix.
2.2.1. Materials and Reagents
-
Blank plasma (human, rat, or mouse)
-
Analytical standard of the drug of interest
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
2.2.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards on ice.
-
To 100 µL of plasma sample, add 10 µL of this compound working solution (e.g., at 1 µg/mL).
-
Add 300 µL of ice-cold protein precipitation solvent.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge again to pellet any remaining particulates.
-
Transfer the final extract to an autosampler vial for LC-MS/MS analysis.
2.2.3. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions, and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Analyte: (To be determined for the specific drug) p-Toluic acid: 135.1 > 91.1 This compound: 138.1 > 91.1 |
| Collision Energy (CE) | To be optimized for each transition. |
| Declustering Potential (DP) | To be optimized for each transition. |
Table 1: Representative LC-MS/MS Conditions.
Experimental Workflow for Bioanalytical Quantification
Caption: Workflow for the quantification of a drug in plasma using this compound.
Application: Elucidating Metabolic Pathways
Studying the metabolism of p-Toluic acid itself can provide a model for understanding the disposition of other aromatic carboxylic acids. The primary metabolic pathway for p-Toluic acid is conjugation with glycine to form p-methylhippuric acid.
Metabolic Pathway of p-Toluic Acid
The biotransformation of p-Toluic acid primarily occurs in the liver and involves a two-step enzymatic process. First, p-Toluic acid is activated to its coenzyme A (CoA) thioester, p-toluoyl-CoA. This reaction is catalyzed by a medium-chain acyl-CoA ligase. Subsequently, the p-toluoyl-CoA is conjugated with glycine by the enzyme glycine N-acyltransferase (GLYAT) to form p-methylhippuric acid, which is then readily excreted in the urine.
Metabolic Pathway of p-Toluic Acid
Caption: Glycine conjugation pathway of p-Toluic acid.
In Vivo Study of p-Toluic Acid Metabolism in Mice
A study investigating the hepatotoxicological potential of p-Toluic acid in humanized-liver mice provides valuable quantitative data on its metabolism and disposition.
3.2.1. Experimental Protocol
-
Animals: Control and humanized-liver mice.
-
Dosing: A single oral dose of 1000 mg/kg p-Toluic acid.
-
Sample Collection: Blood samples were collected at various time points post-dosing. Livers were collected at the end of the study.
-
Sample Analysis: Plasma and liver homogenates were analyzed for concentrations of p-Toluic acid and its glycine conjugate, p-methylhippuric acid, by LC-MS/MS.
3.2.2. Quantitative Data
The following tables summarize the pharmacokinetic parameters of p-Toluic acid and its glycine conjugate in control and humanized-liver mice.
| Parameter | Control Mice | Humanized-Liver Mice |
| p-Toluic Acid | ||
| Cmax (µM) | ~2000 | ~3000 |
| Tmax (hr) | 0.25 | 1 |
| AUC (µMhr) | ~3000 | ~15000 |
| p-Methylhippuric Acid (Glycine Conjugate) | ||
| Cmax (µM) | ~1500 | ~500 |
| Tmax (hr) | 0.5 | 2 |
| AUC (µMhr) | ~4000 | ~3000 |
Table 2: Plasma Pharmacokinetic Parameters of p-Toluic Acid and its Glycine Conjugate in Mice. (Data estimated from graphical representations in the cited literature).
| Parameter | Control Mice | Humanized-Liver Mice |
| p-Toluic Acid (µM) | ~500 | ~4000 |
| p-Methylhippuric Acid (µM) | ~1000 | ~1000 |
Table 3: Hepatic Concentrations of p-Toluic Acid and its Glycine Conjugate in Mice at 4 hours Post-Dose. (Data estimated from graphical representations in the cited literature).
These data indicate a slower biotransformation of p-Toluic acid to its glycine conjugate in humanized-liver mice compared to control mice, leading to higher and more sustained plasma and hepatic concentrations of the parent compound.
Conclusion
This compound is a valuable tool in drug metabolism and disposition studies. Its primary application as a stable isotope-labeled internal standard ensures the accuracy and robustness of bioanalytical methods for quantifying acidic drugs. Additionally, studying the metabolism of p-Toluic acid provides a model for the common glycine conjugation pathway, offering insights into the disposition of xenobiotic carboxylic acids. The protocols and data presented herein provide a foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
Application Notes and Protocols for the Quantitative Analysis of p-Toluic Acid in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
p-Toluic acid (4-methylbenzoic acid) is a carboxylic acid that can be found in biological systems as a metabolite of xylene or from other sources.[1] Accurate and reliable quantitative analysis of p-toluic acid in biological matrices such as plasma, serum, and urine is crucial for various applications, including pharmacokinetic studies, toxicology assessments, and clinical diagnostics. This document provides detailed application notes and protocols for the quantitative determination of p-toluic acid in biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for the determination of p-toluic acid and related compounds. Please note that the specific performance characteristics can vary depending on the exact experimental conditions, matrix, and instrumentation.
Table 1: HPLC-UV Method Performance
| Parameter | Value | Compound(s) | Matrix | Source(s) |
| Linearity Range | 0.0125 - 0.8 µM | 4-Pyridoxic acid | Human Urine | [2][3] |
| LOD | 0.86 µg/mL | Ciprofloxacin | - | [4] |
| LOQ | 2.88 µg/mL | Ciprofloxacin | - | [4] |
| Recovery | 98 - 102% | Uric acid, hypoxanthine, creatinine | Human Urine | [5] |
| Intraday Variability | < 4.6% | Uric acid, hypoxanthine, creatinine | Human Urine | [5] |
| Interday Variability | < 4.6% | Uric acid, hypoxanthine, creatinine | Human Urine | [5] |
Table 2: LC-MS/MS Method Performance
| Parameter | Value | Compound(s) | Matrix | Source(s) |
| Linearity Range | 1 - 200 ng/mL | PDE5 inhibitors | Human Plasma | [6] |
| LLOQ | 0.1 ng/mL | Tadalafil | Rat Plasma | [6] |
| Recovery | 63.14% | Piperaquine | Human Plasma | [7] |
| Intra-assay Precision | < 4.1% | Tadalafil | Rat Plasma | [6] |
| Inter-assay Precision | < 4.1% | Tadalafil | Rat Plasma | [6] |
| Accuracy | -7.48–9.04% | Bevacizumab | Human Plasma | [8] |
Table 3: GC-MS Method Performance
| Parameter | Value | Compound(s) | Matrix | Source(s) |
| Linearity Range | LOQ to 0.18 mg/g | Methyl-, Ethyl-, Isopropyl p-toluene sulfonate | Dobutamine HCl | [9] |
| LOD | - | - | - | - |
| LOQ | - | - | - | - |
| Recovery | Optimized | Total fatty acids | Serum | [10] |
| Intra-assay Precision | < 3% | Eicosapentaenoic acid | - | [10] |
| Inter-assay Precision | < 3% | Eicosapentaenoic acid | - | [10] |
Experimental Workflows
Figure 1: General experimental workflow for p-toluic acid analysis.
Experimental Protocols
Protocol 1: Quantitative Analysis of p-Toluic Acid in Human Plasma by HPLC-UV
This protocol is a general procedure and should be optimized and validated for specific laboratory conditions.
1. Materials and Reagents
-
p-Toluic acid reference standard
-
Internal standard (IS) (e.g., 4-chlorobenzoic acid)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
Human plasma (drug-free)
-
Microcentrifuge tubes
-
Syringe filters (0.22 µm)
2. Sample Preparation (Protein Precipitation)
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 600 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
3. HPLC-UV Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile : 0.1% Formic acid in water (v/v ratio to be optimized, e.g., 50:50)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection Wavelength: 235 nm
-
Column Temperature: 30°C
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of p-toluic acid into drug-free plasma.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio of p-toluic acid to the IS against the concentration.
-
Determine the concentration of p-toluic acid in the unknown samples from the calibration curve.
Protocol 2: Quantitative Analysis of p-Toluic Acid in Human Urine by LC-MS/MS
This protocol provides a general framework for LC-MS/MS analysis and requires optimization and validation.
1. Materials and Reagents
-
p-Toluic acid reference standard
-
Isotopically labeled internal standard (e.g., p-toluic acid-d7)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human urine (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid-Phase Extraction)
-
Thaw urine samples to room temperature and centrifuge to remove particulates.
-
Take 1 mL of urine and add the internal standard.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the urine sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute p-toluic acid with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Optimized gradient elution (e.g., start with 5% B, ramp to 95% B)
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
MRM Transitions: To be determined by infusing a standard solution of p-toluic acid (e.g., precursor ion [M-H]⁻ → product ion).
4. Data Analysis
-
Quantify p-toluic acid using the peak area ratio against the isotopically labeled internal standard.
Protocol 3: Quantitative Analysis of p-Toluic Acid in Serum by GC-MS
This protocol outlines a general procedure for GC-MS analysis, which often requires derivatization.
1. Materials and Reagents
-
p-Toluic acid reference standard
-
Internal standard (e.g., an isomer or a structurally similar compound not present in the sample)
-
Derivatizing agent (e.g., BSTFA with 1% TMCS)
-
Ethyl acetate, hexane (GC grade)
-
Anhydrous sodium sulfate
-
Serum (drug-free)
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization)
-
To 500 µL of serum, add the internal standard.
-
Acidify the sample with a small amount of dilute HCl.
-
Extract with 2 mL of ethyl acetate by vortexing for 2 minutes.
-
Centrifuge and transfer the organic layer to a new tube.
-
Repeat the extraction.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness.
-
Add 50 µL of the derivatizing agent and 50 µL of ethyl acetate.
-
Heat at 60-70°C for 30 minutes to complete the derivatization.
-
Cool to room temperature and inject into the GC-MS.
3. GC-MS Conditions
-
GC System: Gas chromatograph with a mass selective detector
-
Column: Capillary column suitable for acidic compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Injector Temperature: 250°C
-
Oven Temperature Program: Optimized for separation (e.g., start at 80°C, ramp to 280°C)
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the derivatized p-toluic acid and IS.
Metabolic Pathway
p-Toluic acid is a known metabolite of xylene. The primary metabolic pathway involves the oxidation of the methyl group to a carboxylic acid, followed by conjugation with glycine.
Figure 2: Metabolic pathway of p-xylene to p-methylhippuric acid.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the quantitative analysis of p-toluic acid in biological matrices. The choice of analytical technique will depend on the required sensitivity, selectivity, and available instrumentation. It is imperative that any method be fully validated in the specific biological matrix of interest to ensure accurate and reliable results for its intended application. Further research into the specific signaling pathways and toxicological effects of p-toluic acid is warranted to fully understand its biological significance.
References
- 1. Hepatotoxicological potential of P-toluic acid in humanised-liver mice investigated using simplified physiologically based pharmacokinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijmrhs.com [ijmrhs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and Validation of a Simple High Performance Liquid Chromatography/UV Method for Simultaneous Determination of Urinary Uric Acid, Hypoxanthine, and Creatinine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A fully validated LC‑MS/MS method for quantifying bevacizumab in plasma samples from patients with NSCLC and its implications in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects with p-Toluic Acid-d3 in HPLC
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using p-Toluic acid-d3 as an internal standard to minimize matrix effects in High-Performance Liquid Chromatography (HPLC), particularly with mass spectrometry (MS) detection.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Poor Analyte Recovery and Inconsistent Results
Question: We are experiencing low and variable recovery for our target analyte when using this compound as an internal standard in plasma samples. The peak area ratios between the analyte and the internal standard are not consistent across different sample preparations. What could be the cause, and how can we troubleshoot this?
Answer:
Inconsistent analyte recovery and variable peak area ratios when using a deuterated internal standard like this compound often point to differential matrix effects or issues with the sample preparation process. Here are the potential causes and solutions:
Potential Causes:
-
Differential Extraction Recovery: Although structurally similar, the analyte and this compound may have slightly different recoveries during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Chromatographic Separation of Analyte and Internal Standard: A slight difference in retention time between the analyte and this compound, known as the deuterium isotope effect, can lead to them experiencing different levels of ion suppression or enhancement if they elute into regions of the chromatogram with varying matrix interferences.
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Sample Preparation Inconsistencies: Variability in sample preparation steps, such as inconsistent pH adjustment, extraction solvent volumes, or evaporation and reconstitution steps, can lead to erratic results.
-
Matrix Overload: High concentrations of matrix components can saturate the extraction phase or the analytical column, leading to non-linear responses and poor recovery.
Troubleshooting Steps:
-
Optimize Sample Preparation:
-
Evaluate different extraction techniques: Compare protein precipitation (PPT), LLE, and SPE to determine which method provides the cleanest extract and most consistent recovery for both the analyte and this compound.
-
Fine-tune extraction parameters: For LLE, optimize the organic solvent, pH of the aqueous phase, and salt concentration. For SPE, experiment with different sorbents, wash solutions, and elution solvents.
-
-
Adjust Chromatographic Conditions:
-
Modify the mobile phase gradient: A shallower gradient can sometimes improve the co-elution of the analyte and internal standard.
-
Experiment with different columns: A column with a different stationary phase or particle size may reduce the isotopic separation.
-
-
Assess Matrix Effects:
-
Perform a post-extraction addition experiment: Compare the response of the analyte and internal standard in a clean solvent to their response in a blank matrix extract to quantify the extent of ion suppression or enhancement.
-
Dilute the sample: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.
-
Experimental Workflow for Troubleshooting Poor Recovery
addressing p-Toluic acid-d3 instability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the instability of p-Toluic acid-d3 in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where is the deuterium label located?
A1: this compound is a deuterated form of p-Toluic acid (4-methylbenzoic acid). The three deuterium atoms are located on the methyl group attached to the benzene ring, resulting in a -CD₃ group. This isotopic labeling is useful for a variety of applications, including as an internal standard in mass spectrometry-based quantitative analysis.
Q2: What are the typical storage conditions for this compound solutions to ensure stability?
A2: To maintain the integrity of this compound in solution, it is recommended to store it at low temperatures. For short-term storage (up to one month), -20°C is suitable. For long-term storage (up to six months or longer), -80°C is recommended.[1] Aliquoting the solution into smaller, single-use vials can help to minimize freeze-thaw cycles, which can contribute to degradation. Solutions should be stored in tightly sealed containers to prevent solvent evaporation and potential contamination.
Q3: In which solvents is this compound soluble and what are the recommended solvents for preparing stock solutions?
A3: p-Toluic acid is slightly soluble in water but readily soluble in organic solvents such as ethanol, acetone, and benzene.[2] For creating stock solutions of this compound, methanol, acetonitrile, or dimethyl sulfoxide (DMSO) are commonly used. The choice of solvent will depend on the specific requirements of your experiment, including compatibility with analytical instrumentation.
Q4: Is the deuterium label on the methyl group of this compound susceptible to exchange?
A4: The carbon-deuterium (C-D) bonds on the methyl group are generally stable under typical experimental conditions. However, hydrogen-deuterium (H/D) exchange can potentially occur under strongly acidic or basic conditions, or at elevated temperatures. It is important to be aware of the pH and temperature of your solutions to minimize the risk of deuterium loss.
Troubleshooting Guides
This section provides guidance on how to identify and address common issues related to the instability of this compound in solution.
Issue 1: Loss of this compound signal or inconsistent analytical results.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Degradation due to improper storage | Review storage conditions. Ensure solutions are stored at the recommended temperature (-20°C for short-term, -80°C for long-term) in tightly sealed vials. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Chemical degradation in solution | The stability of this compound can be affected by the solvent, pH, and presence of oxidizing agents. Consider performing a forced degradation study to identify conditions under which the compound is unstable. |
| Adsorption to container surfaces | Use silanized glass vials or polypropylene tubes to minimize adsorption, especially for low-concentration solutions. |
| Inaccurate pipetting or dilution | Calibrate pipettes regularly and use appropriate techniques for preparing dilutions to ensure concentration accuracy. |
Issue 2: Appearance of unexpected peaks in chromatograms.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Formation of degradation products | The appearance of new peaks may indicate degradation of this compound. Potential degradation pathways include oxidation of the methyl group or decarboxylation. Use a stability-indicating analytical method to separate the parent compound from its degradants. |
| Solvent impurities or contaminants | Use high-purity solvents (e.g., HPLC or LC-MS grade) and check for contaminants by running a solvent blank. |
| Carryover from previous injections | Implement a robust wash cycle for the autosampler and injection port to prevent carryover between samples. |
Diagram: Troubleshooting Logic for this compound Instability
Caption: A logical workflow for troubleshooting instability issues with this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound under various stress conditions.
Objective: To identify potential degradation pathways and degradation products of this compound.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV or LC-MS system
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with mobile phase to an appropriate concentration for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 105°C for 24 hours.
-
Dissolve the stressed solid in a suitable solvent and dilute for analysis.
-
Separately, heat a solution of this compound at 60°C for 24 hours.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Analyze the solution by HPLC-UV or LC-MS.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or LC-MS method.
Data Analysis: Compare the chromatograms of the stressed samples with the control. Look for a decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products. Method optimization will be required.
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 20 | 90 |
| 25 | 90 |
| 26 | 10 |
| 30 | 10 |
Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C Detection Wavelength: 238 nm
Method Validation Parameters (to be assessed):
-
Specificity (peak purity)
-
Linearity and Range
-
Accuracy (recovery)
-
Precision (repeatability and intermediate precision)
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Robustness
Diagram: Potential Degradation Pathways
Caption: Potential chemical transformations of this compound under stress conditions.
This technical support center provides a foundational resource for addressing the instability of this compound. For specific experimental challenges, further optimization and validation of the provided protocols are recommended.
References
Technical Support Center: Optimizing p-Toluic Acid-d3 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of p-Toluic acid-d3 as an internal standard in analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard (IS) necessary for quantitative analysis?
An internal standard is a compound of a known concentration that is added to all samples, including calibrators and quality controls, before sample processing. Its purpose is to correct for variability that can occur during sample preparation, injection, and analysis, thereby improving the accuracy and precision of the analytical method.[1][2] By calculating the ratio of the analyte signal to the internal standard signal, variations in sample volume, extraction efficiency, and instrument response can be effectively normalized.[2]
Q2: What makes this compound a suitable internal standard for p-Toluic acid?
This compound is a stable isotope-labeled (SIL) version of p-Toluic acid. SIL internal standards are considered the gold standard in quantitative bioanalysis for several reasons:[1]
-
Similar Physicochemical Properties: It behaves almost identically to the analyte (p-Toluic acid) during sample extraction and chromatographic separation.
-
Co-elution: It typically co-elutes with the analyte, ensuring that both compounds experience the same matrix effects and ionization suppression or enhancement in the mass spectrometer.
-
Mass Differentiation: It is easily distinguished from the analyte by its mass-to-charge ratio (m/z) in the mass spectrometer.
Q3: What is the general guidance on selecting an initial concentration for this compound?
Regulatory bodies like the FDA do not provide strict guidelines on internal standard concentration.[3] However, a common starting point is to use a concentration that is in the mid-range of the calibration curve for the analyte (p-Toluic acid).[3][4] Another approach is to select a concentration that provides a detector response that is similar to the response of the analyte at a key concentration level, such as the midpoint or the lower limit of quantification (LLOQ).[4]
Q4: What are the potential consequences of using a suboptimal concentration of this compound?
-
Too Low Concentration: An internal standard concentration that is too low may result in a poor signal-to-noise ratio, leading to imprecise measurements, especially for low-concentration samples.
-
Too High Concentration: An excessively high concentration can lead to detector saturation, ion suppression of the analyte, and potential cross-contamination or "cross-talk" where the isotope signal contributes to the analyte signal, particularly if the deuterated standard contains a small amount of the unlabeled analyte.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of this compound as an internal standard.
| Issue | Potential Cause | Troubleshooting Steps |
| High Variability in IS Response Across Samples | Inconsistent addition of the IS solution to samples. | Review and retrain on the pipetting technique. Consider using an automated liquid handler for improved precision. |
| Poor mixing of the IS with the sample matrix. | Ensure thorough vortexing or mixing after adding the IS to the sample. | |
| Degradation of the IS in the sample matrix or stock solution. | Check the stability of this compound under the experimental conditions. Prepare fresh stock solutions. | |
| Poor Precision and/or Accuracy at the LLOQ | The IS concentration is too high, causing suppression of the analyte signal. | Evaluate a lower concentration of the IS (e.g., 25% of the original concentration). |
| The IS concentration is too low, resulting in a weak and variable IS signal. | Evaluate a higher concentration of the IS (e.g., 2-fold higher). | |
| Non-linear Calibration Curve | The IS concentration is significantly different from the analyte concentrations across the curve. | Optimize the IS concentration to be closer to the mid-point of the calibration curve. |
| "Cross-talk" from a high concentration of IS to the analyte channel. | Check the purity of the this compound standard. If significant unlabeled analyte is present, consider a lower IS concentration or a different lot of the standard. | |
| IS Signal Drifts During the Analytical Run | Changes in instrument performance over time. | Allow for adequate instrument warm-up and equilibration. Inject conditioning samples before the analytical run. |
| Inconsistent sample temperature in the autosampler. | Ensure the autosampler temperature is stable and consistent throughout the run. |
Experimental Protocol: Optimization of this compound Concentration
This protocol outlines a systematic approach to determine the optimal concentration of this compound for the quantitative analysis of p-Toluic acid.
Objective: To identify the this compound concentration that provides the best accuracy and precision for the quantification of p-Toluic acid across its calibration range.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of p-Toluic acid at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare a series of calibration standards of p-Toluic acid by serial dilution from the stock solution to cover the desired analytical range (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range (e.g., 3, 75, and 750 ng/mL).
-
-
Evaluation of Different IS Concentrations:
-
Prepare three different working solutions of this compound at concentrations expected to be low, medium, and high relative to the analyte's concentration range (e.g., 25 ng/mL, 100 ng/mL, and 500 ng/mL).
-
For each IS concentration, spike a fixed volume of the IS working solution into all calibration standards and QC samples.
-
-
Sample Analysis:
-
Analyze the prepared samples using the developed LC-MS/MS method.
-
Acquire the peak areas for both p-Toluic acid and this compound.
-
-
Data Analysis:
-
For each IS concentration, calculate the peak area ratio (p-Toluic acid area / this compound area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of p-Toluic acid.
-
Determine the concentration of the QC samples using the calibration curve.
-
Calculate the accuracy (% bias) and precision (% CV) for the QC samples at each IS concentration.
-
Data Presentation:
The following tables present hypothetical data from an experiment to optimize the concentration of this compound.
Table 1: Effect of this compound Concentration on the Precision of Quality Control Samples
| QC Level | Analyte Concentration (ng/mL) | %CV at 25 ng/mL IS | %CV at 100 ng/mL IS | %CV at 500 ng/mL IS |
| Low QC | 3 | 12.5 | 4.2 | 8.9 |
| Mid QC | 75 | 6.8 | 2.1 | 4.5 |
| High QC | 750 | 5.2 | 1.8 | 3.1 |
Table 2: Effect of this compound Concentration on the Accuracy of Quality Control Samples
| QC Level | Analyte Concentration (ng/mL) | %Bias at 25 ng/mL IS | %Bias at 100 ng/mL IS | %Bias at 500 ng/mL IS |
| Low QC | 3 | -15.2 | -2.5 | 5.8 |
| Mid QC | 75 | -8.1 | 1.3 | 3.2 |
| High QC | 750 | -6.5 | 0.8 | 2.1 |
Based on the hypothetical data, an internal standard concentration of 100 ng/mL for this compound provides the best overall performance, with the lowest percent coefficient of variation (%CV) for precision and the lowest percent bias for accuracy across all QC levels.
Visualizations
Caption: Experimental workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for internal standard-related issues.
References
Technical Support Center: Troubleshooting p-Toluic Acid-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor peak shape during the analysis of p-Toluic acid-d3.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing for acidic compounds like this compound in reversed-phase chromatography is often due to secondary interactions with the stationary phase or inappropriate mobile phase conditions.[1][2][3]
Common Causes and Solutions:
-
Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with acidic analytes, leading to tailing.[1][2]
-
Mobile Phase pH Near Analyte pKa: If the mobile phase pH is close to the pKa of p-Toluic acid, a mixed population of ionized and non-ionized forms of the analyte will exist, resulting in poor peak shape.[4][5]
-
Solution: Adjust the mobile phase pH to be at least 2 units below the pKa of p-Toluic acid. This ensures the analyte is in its neutral, more retained form, leading to a sharper, more symmetrical peak.[4]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing tailing.[1][3]
-
Solution: Reduce the sample concentration or injection volume.[2]
-
-
Column Contamination and Degradation: Accumulation of contaminants on the column frit or degradation of the column bed can lead to peak tailing.[1][5][6]
Below is a troubleshooting workflow for peak tailing:
Q2: What is causing my this compound peak to show fronting?
Peak fronting is generally less common than tailing for acidic compounds but can occur under specific circumstances.
Common Causes and Solutions:
-
Sample Overload: Injecting a highly concentrated sample can lead to peak fronting.[7][8]
-
Solution: Dilute the sample or reduce the injection volume.[7]
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the analyte band can spread, leading to a fronting peak.[7][8][9]
-
Column Degradation: A void or collapse at the column inlet can cause peak fronting. This is a more severe issue that affects all peaks in the chromatogram.[8][10]
-
Solution: Replace the column. To prolong column life, use a guard column and ensure mobile phase conditions are within the column's recommended pH and pressure ranges.[6]
-
Below is a troubleshooting workflow for peak fronting:
Q3: My this compound peak is split. What should I do?
Peak splitting can be caused by a few distinct issues, often related to the sample introduction or the column itself.
Common Causes and Solutions:
-
Clogged Inlet Frit: Particulates from the sample or mobile phase can block the column's inlet frit, causing the sample flow path to be disturbed.[5][6]
-
Column Void: A void at the head of the column can cause the sample band to split as it enters the stationary phase.[1]
-
Solution: This is an irreversible problem, and the column will need to be replaced.[1]
-
-
Sample Solvent Effect: Injecting a large volume of a sample dissolved in a solvent much stronger than the mobile phase can cause peak splitting.[11]
-
Solution: Prepare the sample in the mobile phase or a weaker solvent.[9]
-
Experimental Protocols & Data
Protocol 1: Mobile Phase pH Adjustment
To minimize secondary interactions and ensure this compound is in a single protonation state, the mobile phase pH should be carefully controlled.
-
Determine the pKa of p-Toluic acid. The pKa of p-Toluic acid is approximately 4.37.
-
Select an appropriate acidic modifier. Common choices for reversed-phase chromatography are listed in the table below.
-
Prepare the aqueous portion of the mobile phase. Add the selected acid to the water to achieve a pH at least 2 units below the pKa (i.e., pH < 2.37). A pH of ~2.5-3.0 is a good starting point.
-
Mix with the organic modifier. Combine the acidified aqueous phase with the organic solvent (e.g., acetonitrile, methanol) at the desired ratio.
-
Verify the final pH. While pH measurements in mixed organic/aqueous solutions can be inconsistent, it's good practice to check the pH of the aqueous component before mixing.
Table 1: Common Mobile Phase Modifiers for Acidic Analytes
| Modifier | Typical Concentration (v/v) | Approximate pH in Water | Notes |
| Formic Acid | 0.1% | 2.8 | Good for LC-MS applications due to its volatility.[12] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | 2.1 | Strong ion-pairing agent, can improve peak shape but may suppress MS signal.[12] |
| Acetic Acid | 0.1% | 3.2 | A weaker acid, may be suitable if a less acidic mobile phase is required.[12] |
Protocol 2: Column Flushing and Regeneration
If column contamination is suspected, a flushing procedure can help restore performance.
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector.
-
Flush with a series of solvents. Use a sequence of solvents to remove different types of contaminants. A general-purpose flush for a reversed-phase column is:
-
Mobile phase without buffer salts (e.g., water/organic mix)
-
100% Water
-
100% Acetonitrile
-
100% Isopropanol
-
100% Acetonitrile
-
Re-equilibrate with the initial mobile phase.
-
-
Flow rate and volume. Flush with at least 10-20 column volumes of each solvent at a low flow rate.
Protocol 3: Sample Dilution Study
To determine if column overload is the cause of poor peak shape, perform a dilution study.
-
Prepare a stock solution of your this compound standard at the highest concentration you typically analyze.
-
Create a dilution series. Prepare a series of dilutions from the stock solution, for example, 1:2, 1:5, 1:10, and 1:20.
-
Inject and analyze each dilution under the same chromatographic conditions.
-
Observe the peak shape. If the peak shape (e.g., tailing or fronting factor) improves significantly with dilution, then the original sample concentration was causing column overload.
Table 2: Injection Volume and Mass Load Considerations
| Column ID (mm) | Typical Injection Volume (µL) | Approximate Mass Load Limit (µg) |
| 4.6 | 5 - 20 | 10 - 100 |
| 2.1 | 1 - 5 | 1 - 10 |
| 1.0 | < 1 | < 1 |
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. biotage.com [biotage.com]
- 5. silicycle.com [silicycle.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. perkinelmer.com [perkinelmer.com]
- 8. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 9. One moment, please... [obrnutafaza.hr]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: The Impact of Isotopic Purity of p-Toluic Acid-d3 on Experimental Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing p-Toluic acid-d3 as an internal standard in their experiments. The following information addresses common issues related to the impact of its isotopic purity on analytical results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our experiments?
A1: this compound is a deuterated form of p-Toluic acid, meaning that three hydrogen atoms on the methyl group have been replaced with deuterium atoms. It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Because it is chemically almost identical to the non-labeled p-Toluic acid (the analyte), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of variability during sample preparation and analysis, leading to more accurate and precise quantification of the analyte.[2][3]
Q2: What does "isotopic purity" refer to and why is it a critical parameter?
A2: Isotopic purity refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. For this compound, a high isotopic purity (e.g., 98 atom % D) indicates that the vast majority of the molecules are indeed the d3 variant.[1] Isotopic purity is critical because the presence of unlabeled (d0) or partially labeled (d1, d2) impurities can interfere with the quantification of the analyte, especially at low concentrations.[4] This interference can lead to inaccurate measurements, a higher limit of quantification (LLOQ), and a reduced dynamic range of the assay.
Q3: How can the isotopic purity of our this compound internal standard affect our quantitative results?
A3: The isotopic purity of this compound can significantly impact the accuracy and precision of your quantitative results. The primary issue arises from the presence of the unlabeled analyte (p-Toluic acid) as an impurity in the internal standard. This unlabeled impurity will contribute to the signal of the analyte being measured, leading to an overestimation of its concentration. This effect is most pronounced at the lower limit of quantification (LLOQ) of the assay.
Troubleshooting Guide
Issue 1: Inaccurate results at the lower limit of quantification (LLOQ).
-
Symptom: You observe a positive bias in your low-concentration quality control (QC) samples, and the assay fails to meet the required accuracy criteria.
-
Possible Cause: The isotopic purity of your this compound internal standard may be insufficient. The unlabeled p-Toluic acid impurity in the internal standard is artificially inflating the analyte signal, especially when the analyte concentration is low.
-
Troubleshooting Steps:
-
Verify the Certificate of Analysis (CoA): Check the CoA for your batch of this compound to confirm its isotopic purity. Commercially available standards typically have a purity of at least 98 atom % D.[1]
-
Assess the Contribution of the Internal Standard to the Analyte Signal: Prepare a blank sample containing only the internal standard at the working concentration. Analyze this sample and measure the response in the analyte's mass transition. This will quantify the contribution of the unlabeled impurity.
-
Consider a Higher Purity Standard: If the contribution is significant, consider purchasing a this compound standard with a higher isotopic purity.
-
Adjust LLOQ: If a higher purity standard is not available, you may need to raise the LLOQ of your assay to a level where the contribution of the impurity is negligible.
-
Issue 2: Poor precision and reproducibility of results.
-
Symptom: You are observing high variability (%CV) in your QC samples, particularly across different analytical runs.
-
Possible Cause: In addition to isotopic purity, issues such as inconsistent sample preparation or matrix effects can lead to poor precision. A stable isotope-labeled internal standard should compensate for these variabilities, but its effectiveness can be compromised if its concentration is not optimized or if there are issues with its stability.[2]
-
Troubleshooting Steps:
-
Optimize Internal Standard Concentration: The concentration of the internal standard should be consistent across all samples and ideally be in the mid-range of the calibration curve.
-
Evaluate Matrix Effects: Matrix effects can disproportionately affect the analyte and the internal standard if they do not co-elute perfectly. Ensure that the chromatographic separation is optimal and that the retention times of the analyte and this compound are consistent.
-
Check for Isotope Exchange: While less common for methyl-deuterated compounds, ensure that there is no back-exchange of deuterium for hydrogen under your sample preparation or storage conditions. This can be investigated by incubating the internal standard in the matrix for an extended period and monitoring its mass spectrum.
-
Data Presentation
The following table illustrates the hypothetical impact of this compound isotopic purity on the accuracy of a bioanalytical assay at the LLOQ.
| Isotopic Purity of this compound | Unlabeled (d0) Impurity | Contribution to LLOQ Signal | Measured LLOQ Concentration (Nominal = 1 ng/mL) | Accuracy (%) |
| 95.0% | 5.0% | 0.25 ng/mL | 1.25 ng/mL | 125% |
| 98.0% | 2.0% | 0.10 ng/mL | 1.10 ng/mL | 110% |
| 99.5% | 0.5% | 0.025 ng/mL | 1.025 ng/mL | 102.5% |
| 99.9% | 0.1% | 0.005 ng/mL | 1.005 ng/mL | 100.5% |
Assumptions: The internal standard concentration is 50 ng/mL, and the LLOQ is 1 ng/mL. The contribution to the LLOQ signal is calculated as (Unlabeled Impurity %) x (IS Concentration) / (Response Factor Ratio), assuming a response factor ratio of 1 for simplicity.
Experimental Protocols
Key Experiment: Quantification of p-Toluic Acid in Human Urine using this compound Internal Standard by LC-MS/MS
This protocol is adapted from a method for the analysis of terephthalate metabolites in human urine.[5]
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
Thaw urine samples and quality control (QC) samples at room temperature.
-
To 250 µL of urine, add 10 µL of a 5 µg/mL solution of this compound in methanol (working internal standard solution).
-
Vortex mix for 10 seconds.
-
Add 500 µL of 0.1 M formic acid and vortex again.
-
Condition an SPE cartridge (e.g., C18, 100 mg, 3 mL) with 3 mL of methanol followed by 3 mL of deionized water.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate p-Toluic acid from matrix components (e.g., 10% B to 90% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative ion electrospray ionization (ESI-) mode.
-
MRM Transitions:
-
p-Toluic acid: Precursor ion (m/z) 135.1 -> Product ion (m/z) 91.1
-
This compound: Precursor ion (m/z) 138.1 -> Product ion (m/z) 94.1
-
-
Data Analysis: The concentration of p-Toluic acid is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
-
Visualizations
Caption: Experimental workflow for the quantification of p-Toluic acid in urine.
Caption: Simplified metabolic and synthesis pathway from p-Xylene to PET.
References
- 1. p-Toluic-d3 Acid (methyl-d3) | LGC Standards [lgcstandards.com]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. youtube.com [youtube.com]
- 5. Analysis of Terephthalate Metabolites in Human Urine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: p-Toluic Acid-d3 Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of p-Toluic acid-d3 during storage.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture.[1] Under these conditions, the compound is expected to be stable for up to three years. For routine laboratory use, storage at room temperature in a desiccator may be acceptable for shorter periods, but re-analysis of purity is recommended for material stored long-term under these conditions.
Q2: How should I store solutions of this compound?
A2: Solutions of this compound should be stored at -80°C for maximum stability, which can preserve the compound for up to six months. For shorter-term storage of up to one month, -20°C is also acceptable.[1] It is crucial to use anhydrous, aprotic solvents to prevent potential hydrogen-deuterium exchange. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles, which may accelerate degradation.
Q3: What are the primary factors that can cause degradation of this compound?
A3: The primary factors that can lead to the degradation of this compound include exposure to high temperatures, light, moisture, and incompatible materials such as strong oxidizing agents and strong bases.[2][3][4] While the deuterium labeling on the methyl group is generally stable, extreme conditions could potentially lead to degradation of the molecule or, in rare cases, deuterium exchange.
Q4: Is there a risk of deuterium exchange with residual water or protic solvents?
A4: While deuterium on an aromatic methyl group is generally stable, it is best practice to minimize contact with protic solvents (like water or methanol) and sources of moisture, especially at elevated temperatures or in the presence of acid or base catalysts, to mitigate any potential for hydrogen-deuterium exchange.
Q5: How can I check the purity and isotopic enrichment of my stored this compound?
A5: The purity and isotopic enrichment of this compound can be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is suitable for determining chemical purity by separating the parent compound from any degradation products.[5] Nuclear Magnetic Resonance (NMR) spectroscopy (specifically ¹H NMR and ²H NMR) is the most direct method to confirm the position and extent of deuterium labeling and to check for any loss of the isotopic label. Mass Spectrometry (MS) can also be used to confirm the molecular weight and isotopic enrichment.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Loss of Purity in Solid Sample | Improper storage (exposure to heat, light, or moisture). | Store the compound in a tightly sealed container at -20°C in a dark, dry place. Consider transferring to an inert atmosphere (argon or nitrogen) for enhanced protection. |
| Contamination during handling. | Use clean spatulas and glassware. Avoid leaving the container open to the atmosphere for extended periods. | |
| Degradation of Solution | Repeated freeze-thaw cycles. | Aliquot stock solutions into smaller, single-use vials to minimize temperature cycling. |
| Use of protic or wet solvents. | Prepare solutions using anhydrous, aprotic solvents. | |
| Reaction with incompatible substances. | Ensure the solvent and any other components in the solution are not strong oxidizing agents or strong bases. | |
| Suspected Loss of Deuterium Label | Exposure to harsh chemical conditions (strong acids/bases, high temperatures) in the presence of protic species. | Re-analyze the sample by ¹H NMR and/or ²H NMR to quantify the deuterium enrichment. If exchange has occurred, repurification may not be feasible, and a new sample should be used. |
| Inappropriate solvent for long-term storage. | If storing in solution, use aprotic, anhydrous solvents. For long-term storage, storing the compound as a solid at -20°C is preferable. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Key Considerations |
| Solid | -20°C | Up to 3 years[1] | Protect from light and moisture. Store in a tightly sealed container. |
| Room Temperature | Short-term | Store in a desiccator. Re-analyze for purity before use if stored for extended periods. | |
| Solution | -80°C | Up to 6 months[1] | Use anhydrous, aprotic solvents. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month[1] | Use anhydrous, aprotic solvents. Aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol is adapted from a method for p-Toluic acid and is designed to separate the active pharmaceutical ingredient (API) from potential degradation products.
1. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 235 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration of about 100 µg/mL.
3. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject the prepared sample.
-
Run the gradient program to elute the parent compound and any potential degradation products.
-
Analyze the chromatogram for the presence of additional peaks, which may indicate degradation. The purity of the sample can be calculated based on the peak area percentage.
Protocol 2: Forced Degradation Study
Forced degradation studies are performed to understand the degradation pathways and to demonstrate the specificity of the stability-indicating method.
1. Preparation of Stressed Samples:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60°C for a specified period (e.g., 24 hours). Neutralize the sample before injection.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and heat at 60°C for a specified period. Neutralize the sample before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) and visible light.
2. Analysis:
-
Analyze the stressed samples using the stability-indicating HPLC method (Protocol 1).
-
Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
-
For samples where degradation is observed, further analysis by LC-MS can be used to identify the degradation products.
Protocol 3: NMR Analysis for Isotopic Stability
1. Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube.
2. ¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
Integrate the residual proton signal of the methyl group (around 2.4 ppm) and compare it to the integration of the aromatic protons. This will provide a quantitative measure of the deuterium incorporation. An increase in the integral of the methyl proton signal over time would indicate deuterium loss.
3. ²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence and integration of the signal corresponding to the deuterated methyl group will confirm the presence and quantify the amount of the deuterium label.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for assessing the stability of this compound.
Caption: Logical workflow for troubleshooting this compound degradation issues.
References
Technical Support Center: p-Toluic Acid-d3 Interference in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common interference issues encountered when using p-Toluic acid-d3 as an internal standard in the analysis of complex matrices by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of interference when using this compound?
A1: The primary causes of interference for this compound in complex matrices, such as plasma or urine, are matrix effects and isotopic crosstalk.
-
Matrix Effects: These are alterations in ionization efficiency due to co-eluting endogenous or exogenous components in the sample.[1][2] This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification.[1][2] For deuterated internal standards, differential matrix effects can occur where the analyte and the internal standard are affected differently by the matrix, even with co-elution.[3][4]
-
Isotopic Crosstalk: This occurs when the isotopic peaks of the analyte contribute to the signal of the deuterated internal standard, or vice versa. This is more pronounced if the mass difference between the analyte and the internal standard is small and can be exacerbated by high analyte concentrations.
-
Back-Exchange: While less common for aryl deuteriums, there is a possibility of deuterium-hydrogen exchange, especially under certain pH and temperature conditions during sample preparation or storage. This can lead to a decrease in the this compound signal and an increase in the unlabeled p-Toluic acid signal.
Q2: How can I assess the potential for matrix effects with this compound?
A2: A standard method to evaluate matrix effects is the post-extraction spike experiment.[1] This involves comparing the peak area of this compound in a neat solution to its peak area when spiked into the extracted blank matrix from multiple sources. The matrix factor (MF) is calculated as:
MF = (Peak Area in Post-Extracted Matrix) / (Peak Area in Neat Solution)
An MF value of 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement. It is recommended to assess this across multiple lots of the biological matrix.[1]
Q3: Can the use of a deuterated internal standard like this compound completely eliminate matrix effects?
A3: While deuterated internal standards are the gold standard for compensating for matrix effects due to their similar physicochemical properties to the analyte, they may not always provide complete correction.[3][4] Differential matrix effects can occur where the analyte and this compound experience different degrees of ion suppression or enhancement, particularly if they are not perfectly co-eluting.[5]
Q4: What is the risk of back-exchange with this compound, and how can it be minimized?
A4: The deuterium atoms on the aromatic ring of this compound are generally stable. However, prolonged exposure to harsh acidic or basic conditions, or high temperatures during sample processing, could potentially lead to back-exchange. To minimize this risk, it is advisable to use mild extraction conditions and store samples and extracts at low temperatures.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common interference issues with this compound.
| Problem | Potential Cause | Recommended Action |
| Poor Peak Shape or Inconsistent Retention Time | Suboptimal chromatographic conditions. | Optimize the LC method, including the mobile phase composition, gradient, and column chemistry. |
| High Variability in Analyte/IS Ratio Across a Batch | Differential matrix effects. | 1. Improve sample cleanup using a more selective technique like solid-phase extraction (SPE). 2. Optimize chromatography to separate the analyte and IS from interfering matrix components. 3. Evaluate different lots of the biological matrix to understand the variability. |
| Signal in IS Channel When Injecting High Concentration of Analyte | Isotopic crosstalk. | 1. If possible, use an internal standard with a higher degree of deuteration (e.g., d4 or higher). 2. Reduce the concentration of the internal standard. 3. Ensure proper chromatographic separation of the analyte and internal standard. |
| Gradual Decrease in IS Response Over Time in Processed Samples | Back-exchange of deuterium. | 1. Evaluate the pH and temperature of all solutions used in sample preparation and storage. 2. Use milder extraction conditions. 3. Store samples and extracts at or below -20°C. |
| Ion Suppression or Enhancement | Co-eluting matrix components affecting ionization. | 1. Modify the chromatographic method to separate the analyte and IS from the suppression/enhancement zone. 2. Improve the sample preparation method to remove interfering components. Protein precipitation followed by SPE is often effective. 3. Dilute the sample to reduce the concentration of matrix components. |
Quantitative Data on Matrix Effects
While specific quantitative data for matrix effects on this compound is highly dependent on the specific matrix and analytical method, the following table provides a general framework for assessing and reporting these effects based on common validation practices.
| Parameter | Acceptance Criteria | Example Data (Hypothetical) |
| Matrix Factor (MF) of this compound | 0.8 - 1.2 | Lot 1 Plasma: 0.85 (Suppression)Lot 2 Plasma: 1.10 (Enhancement)Lot 3 Plasma: 0.95 (Minimal Effect) |
| IS-Normalized Matrix Factor | 0.85 - 1.15 | Lot 1 Plasma: 0.98Lot 2 Plasma: 1.05Lot 3 Plasma: 1.02 |
| Coefficient of Variation (CV%) of IS-Normalized MF | ≤ 15% | 3.5% |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition
-
Prepare Blank Matrix Extracts: Extract at least six different lots of the blank biological matrix (e.g., human plasma) using the developed sample preparation method without the addition of an internal standard.
-
Prepare Neat and Spiked Solutions:
-
Neat Solution: Prepare a solution of this compound in the final reconstitution solvent at the concentration used in the assay.
-
Spiked Solution: Spike the blank matrix extracts from each lot with this compound at the same final concentration as the neat solution.
-
-
Analysis: Analyze the neat and spiked solutions by LC-MS/MS.
-
Calculation:
-
Calculate the Matrix Factor (MF) for each lot: MF = (Mean peak area in spiked matrix) / (Mean peak area in neat solution).
-
Calculate the IS-Normalized Matrix Factor if an analyte is also being tested.
-
Calculate the CV% of the MF across all lots.
-
Protocol 2: Sample Preparation using Protein Precipitation followed by Solid-Phase Extraction (SPE) for Acidic Compounds in Plasma
-
Sample Aliquoting: Aliquot 200 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 20 µL of the this compound working solution.
-
Protein Precipitation: Add 600 µL of cold acetonitrile containing 0.1% formic acid. Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
SPE Conditioning: Condition a mixed-mode anion exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Wash the cartridge with 1 mL of 20% methanol in water.
-
-
Elution: Elute the analytes and this compound with 1 mL of a solution of 90% methanol, 8% water, and 2% formic acid.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
References
improving signal-to-noise ratio for p-Toluic acid-d3 in MS
Welcome to the Technical Support Center for Mass Spectrometry Analysis. This guide provides detailed troubleshooting advice and frequently asked questions to help you improve the signal-to-noise (S/N) ratio for p-Toluic acid-d3 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a poor signal-to-noise (S/N) ratio for this compound?
The most frequent causes of a poor S/N ratio are matrix effects, suboptimal ionization source conditions, and inadequate sample preparation. Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of this compound, leading to ion suppression or enhancement.[1][2][3][4]
Q2: Which ionization mode is generally best for this compound?
As an acidic compound, this compound is most effectively analyzed using Electrospray Ionization (ESI) in negative ion mode ([M-H]⁻).[5][6] This is because the carboxylic acid group readily loses a proton to form a negative ion. While Atmospheric Pressure Chemical Ionization (APCI) can also be used and may be less susceptible to certain matrix effects, ESI typically provides better sensitivity for this class of compounds.[7][8][9]
Q3: What quick checks can I perform if my S/N ratio suddenly drops during a run?
If you observe a sudden decrease in S/N, check the following:
-
System Pressure: A sudden drop or erratic pressure can indicate a leak or pump issue. High pressure may suggest a blockage.[10]
-
Mobile Phase: Ensure you have not run out of solvent and that the mobile phases are correctly prepared and mixed. Contaminated solvents can be a source of noise.[11]
-
MS Source: Check for visible contamination around the ion source orifice or capillary.
-
Sample Integrity: Verify that the correct sample was injected and that it has not degraded.
Troubleshooting Guide: Improving Signal-to-Noise Ratio
This guide provides solutions to specific issues you may encounter.
Problem: Low Signal Intensity for this compound
A weak signal is a common issue that can often be resolved by systematically optimizing the sample preparation, liquid chromatography (LC) method, and mass spectrometry (MS) source parameters.
1. Sample Preparation Issues
Matrix components can significantly suppress the ionization of your analyte.[1][2] A robust sample preparation protocol is critical for removing these interferences.
Q: How can I minimize matrix effects and improve the recovery of this compound from a complex matrix like plasma or urine?
A: Use a sample cleanup technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE is highly effective at removing salts, phospholipids, and proteins that are known to cause ion suppression.
Experimental Protocol 1: Solid-Phase Extraction (SPE) for this compound
This protocol is a general guideline for extracting acidic compounds from a biological matrix.
Materials:
-
Mixed-Mode Anion Exchange SPE Cartridge
-
Methanol (HPLC Grade)
-
Water (LC/MS Grade)[5]
-
5% Ammonium Hydroxide in Methanol
-
2% Formic Acid in Acetonitrile/Methanol (50:50)
-
Nitrogen evaporator
Methodology:
-
Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed by 1 mL of Water.
-
Loading: Load the pre-treated sample (e.g., 0.5 mL of plasma diluted with 0.5 mL of 4% phosphoric acid) onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of Water to remove salts, followed by 1 mL of Methanol to remove non-polar interferences.
-
Elution: Elute the this compound with 1 mL of 5% Ammonium Hydroxide in Methanol. The basic pH neutralizes the acidic analyte, releasing it from the sorbent.
-
Dry-Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
2. Liquid Chromatography (LC) Method Optimization
The composition of the mobile phase and the choice of column can dramatically affect signal intensity.
Q: What LC parameters should I focus on to increase the signal for this compound?
A: Focus on mobile phase pH, organic solvent composition, and column chemistry. Increased retention generally leads to better desolvation in the MS source and a stronger signal.
| Parameter | Recommendation | Rationale |
| Column Chemistry | C18 or Phenyl column | Standard reversed-phase columns provide good retention for aromatic acids.[5] |
| Mobile Phase A | 5-10 mM Ammonium Acetate or Ammonium Formate in Water | Buffering agents help to control pH and can improve peak shape and ionization efficiency.[5] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure, but methanol can alter selectivity. |
| pH | Neutral to slightly basic (if column allows) | For negative mode ESI, a pH above the pKa of p-Toluic acid (~4.3) ensures it is deprotonated and enhances signal. However, ensure this is within the stable pH range of your column. |
| Flow Rate | Lower flow rates (e.g., 0.2-0.4 mL/min) | Lower flow rates can improve ionization efficiency in the ESI source, leading to a better signal. |
3. Mass Spectrometry (MS) Source Optimization
The choice of ionization source and its settings are paramount for achieving a high signal.
Q: Should I use ESI or APCI, and what settings are important?
A: ESI in negative mode is typically preferred for acidic compounds like this compound.[5][6] However, if your sample has significant matrix interference, APCI might offer a better S/N ratio as it can be less prone to suppression from non-volatile matrix components.[9]
| Ionization Source | Best For | Considerations for this compound |
| ESI (Electrospray) | Polar, thermally labile compounds that are pre-ionized in solution.[7] | Recommended. p-Toluic acid is polar and readily forms an ion in solution, making it ideal for ESI. |
| APCI (Atmos. Pressure Chemical Ionization) | Less polar, thermally stable compounds.[8] | Can be a good alternative if ESI suffers from severe matrix effects. Less efficient for pre-ionized analytes.[9] |
Key Source Parameters to Optimize:
-
Capillary Voltage: Optimize for maximum ion current for [M-H]⁻.
-
Gas Temperatures (Nebulizer & Drying): Ensure efficient desolvation without causing thermal degradation.
-
Gas Flows (Nebulizer & Drying): Optimize for stable spray and maximum signal.
Problem: High Background Noise
Even with a strong signal, high background noise will result in a poor S/N ratio. Noise can originate from contaminated solvents, the LC system, or the sample matrix itself.
Q: My baseline is very noisy. What are the most effective ways to reduce it?
A: To reduce background noise, you must identify and eliminate its source. Start with the simplest potential causes.
| Source of Noise | Troubleshooting Action |
| Mobile Phase | Use highest purity solvents (LC/MS grade). Prepare fresh mobile phases daily. Filter aqueous mobile phases. Consider using an in-line solvent filter.[12] |
| LC System | Flush the entire system thoroughly, including the injector and sample loop, to remove contaminants. Check for pump seal wear. |
| Sample Matrix | Improve sample cleanup (see Protocol 1). Ensure complete chromatographic separation of this compound from co-eluting matrix components. |
| MS Detector | Clean the ion source. Perform a system calibration and tuning to ensure optimal performance. |
Experimental Protocol 2: Mobile Phase Preparation and System Flush
Materials:
-
LC/MS grade water, acetonitrile, and methanol.
-
LC/MS grade additives (e.g., ammonium acetate, formic acid).
-
Sterile, clean glassware.
Methodology:
-
Preparation: Always use freshly opened solvents. Do not top off solvent bottles, as this can introduce contamination.[10] Sonicate aqueous mobile phases for 10-15 minutes to degas.
-
System Flush:
-
Remove the column and replace it with a union.
-
Flush pump A with 100% LC/MS water for 20 minutes.
-
Flush pump B with 100% LC/MS acetonitrile or methanol for 20 minutes.
-
Flush the autosampler injection port and needle with a strong solvent (e.g., isopropanol) followed by the mobile phase.
-
-
Re-equilibration: Re-install the column and equilibrate with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
References
- 1. nebiolab.com [nebiolab.com]
- 2. longdom.org [longdom.org]
- 3. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijirset.com [ijirset.com]
- 6. researchgate.net [researchgate.net]
- 7. google.com [google.com]
- 8. Interfaces for LC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. lctsbible.com [lctsbible.com]
- 12. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling and Storing Deuterated Standards
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of deuterated standards. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guides
This section provides systematic approaches to resolving common problems associated with the use of deuterated standards.
Issue: Inconsistent or Poor Analytical Results
Q1: My calibration curve is not linear when using a deuterated internal standard. What are the possible causes?
A1: A non-linear calibration curve can stem from several factors:
-
Degradation of the Standard: The deuterated standard may have degraded over time, leading to a lower effective concentration than expected. This will result in a disproportionate response at different concentration levels.
-
Contamination: The standard may be contaminated with the non-deuterated analyte or other impurities, which can interfere with the measurement.
-
Incorrect Preparation: Errors in serial dilutions or the initial stock solution preparation can lead to inaccuracies.
-
Matrix Effects: In complex samples, matrix components can cause ion suppression or enhancement, affecting the analyte and the internal standard differently, even when using a deuterated analog.[1][2]
-
Instrumental Issues: Problems with the LC-MS system, such as a dirty ion source or detector saturation, can lead to non-linear responses.[1]
Q2: I am observing poor peak shapes (e.g., tailing, fronting, or splitting) for my deuterated standard in my LC-MS analysis. What should I investigate?
A2: Poor peak shape can be attributed to several chromatographic and instrumental issues:
-
Column Overload: Injecting too high a concentration of the standard can lead to peak fronting.
-
Column Contamination or Degradation: Buildup of contaminants on the column or degradation of the stationary phase can cause peak tailing or splitting.[3][4]
-
Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion.[3][4]
-
Secondary Interactions: The analyte may be interacting with active sites on the stationary phase, leading to peak tailing.
-
Instrumental Problems: Issues such as a partially blocked frit, a bad connection in the flow path, or problems with the injector can all lead to distorted peak shapes.[2][3][4]
Q3: The signal intensity for my deuterated internal standard is decreasing over the course of an analytical run. What could be the cause?
A3: A progressive decrease in signal intensity can be indicative of:
-
Ion Source Contamination: The ion source of the mass spectrometer may be getting progressively dirtier throughout the run, leading to a decrease in ionization efficiency.[1]
-
Matrix Effects: Accumulation of matrix components from sequential injections can lead to increasing ion suppression.[1]
-
Standard Instability in the Autosampler: The deuterated standard may be degrading in the sample vials over the duration of the run, especially if the autosampler is not temperature-controlled.
-
Carryover: Inadequate washing of the injection port and needle between samples can lead to carryover, which may affect subsequent injections.
Below is a decision tree to help troubleshoot deuterated standard instability:
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of deuterated standards.
Storage
Q4: What are the ideal storage conditions for deuterated standards?
A4: To ensure long-term stability and purity, deuterated standards should be stored in cool, dry, and dark conditions.[5] Specifically:
-
Temperature: Many deuterated standards, especially those in solution, should be stored at low temperatures, such as in a refrigerator (2-8°C) or freezer (-20°C), to minimize degradation.[6] Always refer to the manufacturer's certificate of analysis for specific temperature recommendations.
-
Light: Protect from light by storing in amber vials or in a dark location to prevent photo-degradation.
-
Moisture: Deuterated compounds are often hygroscopic and can absorb moisture from the atmosphere, which can lead to hydrogen-deuterium (H-D) exchange. Store in tightly sealed containers, and consider using a desiccator.
-
Inert Atmosphere: For highly sensitive compounds, storing under an inert gas like argon or nitrogen can help prevent oxidation and H-D exchange.[5]
Q5: Can I store deuterated standards at room temperature?
A5: While some solid, lyophilized standards may be stable at room temperature for short periods, it is generally not recommended for long-term storage. Storing at room temperature can increase the rate of degradation and H-D exchange. For example, deuterated chloroform can become acidic over several months at room temperature.[7]
Q6: How does the choice of solvent affect the stability of deuterated standards during storage?
A6: The solvent can significantly impact stability. Protic solvents (e.g., methanol, water) can facilitate H-D exchange, especially for deuterons on heteroatoms (e.g., -OH, -NH). Aprotic solvents (e.g., acetonitrile, DMSO) are generally preferred for long-term storage of solutions. The pH of the solvent is also critical, as acidic or basic conditions can catalyze H-D exchange.[8]
Handling
Q7: How can I minimize the risk of hydrogen-deuterium (H-D) exchange?
A7: H-D exchange can compromise the isotopic purity of your standard. To minimize this risk:
-
Use Aprotic Solvents: Whenever possible, dissolve and store your standards in aprotic solvents.
-
Control pH: Avoid strongly acidic or basic conditions, as these can catalyze the exchange.[8]
-
Minimize Exposure to Moisture: Handle standards in a dry environment (e.g., glove box) and use dry glassware and solvents.
-
Proper Storage: Store standards in tightly sealed containers at the recommended temperature.
Q8: What is the best way to prepare stock and working solutions of deuterated standards?
A8: Follow these best practices for preparing solutions:
-
Accurate Weighing: Use a calibrated analytical balance to weigh the solid standard.
-
Volumetric Glassware: Use Class A volumetric flasks and pipettes for accurate dilutions.
-
Solvent Choice: Select a solvent that ensures the stability of the standard and is compatible with your analytical method.
-
Sonication: For less volatile compounds that have been stored in a freezer, sonicate the solution for 10-15 minutes after it has warmed to room temperature to ensure complete dissolution.
-
Documentation: Keep detailed records of the preparation process, including weights, volumes, solvent lot numbers, and dates.
Stability and Degradation
Q9: How can I assess the purity and stability of my deuterated standard over time?
A9: Regular purity checks are crucial. The most common methods include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: qNMR is a powerful technique for determining both chemical and isotopic purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to check for the presence of impurities and degradation products.
-
Comparison with a New Standard: Periodically, analyze an aged working standard against a freshly prepared one to check for any degradation.
Q10: What are the common degradation pathways for deuterated compounds?
A10: Deuterated compounds can degrade through similar pathways as their non-deuterated counterparts, such as oxidation, hydrolysis, and photolysis. The stronger carbon-deuterium (C-D) bond can slow down metabolic degradation (the kinetic isotope effect), which is often an advantage in drug development.[7][9][10] However, they are not immune to chemical degradation.
Quantitative Data
The stability of deuterated standards is crucial for accurate quantitative analysis. The following tables summarize stability data for representative deuterated compounds under various storage conditions.
Table 1: Stability of Deuterated Testosterone (1 mg/mL in Methanol)
| Storage Temperature | Time Point | Purity (%) | Observations |
| 2-8°C (Refrigerated) | 0 months | >99 | Initial purity |
| 12 months | >98 | Less than 1% decomposition observed when protected from light in an airtight container.[11] | |
| -20°C (Frozen) | 0 months | >99 | Initial purity |
| 24 months | >99 | Considered stable for extended periods when protected from light.[6] | |
| Room Temperature | 0 months | >99 | Initial purity |
| 6 months | Not Recommended | Significant degradation and/or solvent evaporation can occur. |
Table 2: General Recommendations for Solvent Selection and Storage Temperature
| Solvent Type | Recommended Storage Temperature | Potential Issues |
| Aprotic (e.g., Acetonitrile, DMSO-d6) | -20°C for long-term, 2-8°C for short-term | DMSO is hygroscopic; Acetonitrile is volatile. |
| Protic (e.g., Methanol, D2O) | -20°C for long-term | Potential for H-D exchange, especially with labile deuterons. |
| Halogenated (e.g., Chloroform-d) | 2-8°C, protected from light | Can degrade to form acidic byproducts.[7] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the quality control of deuterated standards.
Protocol 1: Purity Assessment by Quantitative NMR (qNMR)
Objective: To determine the chemical and isotopic purity of a deuterated standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the deuterated standard and a suitable internal standard (with known purity) into a clean, dry NMR tube.
-
Add a precise volume (e.g., 600 µL) of an appropriate deuterated solvent (e.g., DMSO-d6, Chloroform-d). The solvent should not have signals that overlap with the analyte or internal standard.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative 1H NMR spectrum. Key parameters include:
-
A 90° pulse angle.
-
A long relaxation delay (at least 5 times the longest T1 of the signals of interest) to ensure full relaxation of all protons.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the signals corresponding to the deuterated standard and the internal standard. Select well-resolved signals that are representative of each compound.
-
-
Purity Calculation:
-
Calculate the molar ratio of the deuterated standard to the internal standard using the integral values, accounting for the number of protons contributing to each signal.
-
The chemical purity of the deuterated standard can then be calculated based on the known purity of the internal standard.
-
Isotopic purity can be estimated by comparing the integrals of the residual proton signals in the deuterated positions to the signals of non-deuterated positions.
-
References
- 1. zefsci.com [zefsci.com]
- 2. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 3. agilent.com [agilent.com]
- 4. halocolumns.com [halocolumns.com]
- 5. scispace.com [scispace.com]
- 6. Testosterone (16,16,17-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-6224-C [isotope.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 9. salamandra.net [salamandra.net]
- 10. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Head-to-Head Comparison: p-Toluic Acid-d3 vs. p-Toluic Acid-d4 as Internal Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals seeking precision and accuracy in quantitative analytical methods, the choice of an appropriate internal standard is paramount. This guide provides an in-depth comparison of two commonly used deuterated internal standards for p-Toluic acid: p-Toluic acid-d3 and p-Toluic acid-d4.
In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), stable isotope-labeled internal standards are the gold standard. They are chemically identical to the analyte of interest, but their increased mass allows them to be distinguished by the mass spectrometer.[1] This co-elution behavior is critical for correcting variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.[2][3]
Understanding the Contenders: Positional Isomers of Deuteration
The key difference between this compound and p-Toluic acid-d4 lies in the placement of the deuterium atoms.
-
This compound (4-(methyl-d3)-benzoic acid): In this variant, the three hydrogen atoms on the methyl group are replaced with deuterium.
-
p-Toluic acid-d4 (4-methyl-benzoic acid-2,3,5,6-d4): Here, the four hydrogen atoms on the aromatic ring are substituted with deuterium.
This seemingly subtle distinction can have significant consequences for the internal standard's behavior during chromatographic separation.
The Chromatographic Isotope Effect: A Double-Edged Sword
A crucial phenomenon to consider is the chromatographic isotope effect. Deuterated compounds often exhibit slightly different retention times than their non-deuterated counterparts, typically eluting slightly earlier in reversed-phase liquid chromatography.[4][5] This separation, though often minimal, can lead to the analyte and the internal standard experiencing different matrix effects, potentially compromising the accuracy of quantification.[6][7]
The magnitude of the isotope effect can be influenced by the location of the deuterium labels. Some studies suggest that deuteration on an aromatic ring may lead to a more pronounced isotope effect compared to labeling on an aliphatic side chain.[4] Therefore, it is plausible that p-Toluic acid-d4 might exhibit a greater retention time shift from the parent analyte than this compound.
Head-to-Head Comparison
The following table summarizes the key considerations when choosing between this compound and p-Toluic acid-d4.
| Feature | This compound (methyl-d3) | p-Toluic acid-d4 (ring-d4) | Key Considerations for Researchers |
| Position of Deuterium | Methyl group (-CD3) | Aromatic ring (C6D4) | The position of the label is the primary structural difference. |
| Mass Difference (from analyte) | +3 Da | +4 Da | Both provide sufficient mass shift to prevent isotopic overlap in most mass spectrometers. |
| Potential Isotope Effect | Likely to be minimal. | May be more significant than with d3, potentially leading to greater chromatographic separation from the analyte.[4] | Minimizing the isotope effect is crucial to ensure both compounds experience the same matrix effects. |
| Label Stability | C-D bonds on a methyl group are generally stable. However, metabolic processes could potentially target this position. | C-D bonds on an aromatic ring are very stable and less likely to be involved in metabolic cleavage. | The stability of the label is critical to prevent back-exchange and maintain the integrity of the standard. |
| Potential for Ion Suppression | If co-elution is near perfect, it will accurately reflect the ion suppression experienced by the analyte. | If chromatographic separation occurs, it may not accurately compensate for matrix-induced ion suppression.[6][7] | The primary goal of a deuterated standard is to mimic the analyte's behavior in the ion source. |
Experimental Protocol: A General Workflow for Using Deuterated p-Toluic Acid Internal Standards
The following is a generalized protocol for the use of either this compound or p-Toluic acid-d4 as an internal standard for the quantification of p-Toluic acid in a biological matrix (e.g., plasma) by LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of p-Toluic acid and the chosen deuterated internal standard (this compound or p-Toluic acid-d4) in a suitable organic solvent (e.g., methanol or acetonitrile).
-
From the stock solutions, prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.
-
Prepare quality control (QC) samples at low, medium, and high concentrations of the analyte, also containing the fixed concentration of the internal standard.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to achieve separation of p-Toluic acid from other matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both p-Toluic acid and the deuterated internal standard.
-
4. Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Logic
Caption: A typical experimental workflow for using a deuterated internal standard.
Caption: The decision pathway for selecting an appropriate deuterated internal standard.
Conclusion: Which Internal Standard is Right for You?
Both this compound and p-Toluic acid-d4 are suitable for use as internal standards in the quantitative analysis of p-Toluic acid. However, the choice between them may depend on the specific analytical method and the matrix being analyzed.
-
This compound may be the preferred choice if minimizing the chromatographic isotope effect is the primary concern. Its potentially closer co-elution with the unlabeled analyte could provide more accurate compensation for matrix effects.
-
p-Toluic acid-d4 offers a slightly higher mass difference and exceptional label stability due to the deuteration on the aromatic ring. If a slight chromatographic separation is observed and can be shown not to impact quantification accuracy in the specific matrix, it is also an excellent choice.
Ultimately, the ideal internal standard should be validated for each specific assay. It is recommended to assess the chromatographic co-elution and the consistency of the analyte-to-internal standard response ratio across different concentrations and matrix lots during method development to ensure the most reliable and accurate results.
References
- 1. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
A Head-to-Head Battle in Quantification: p-Toluic Acid-d3 vs. Non-Deuterated p-Toluic Acid
An essential tool in the arsenal of researchers, scientists, and drug development professionals is the ability to accurately quantify target molecules in complex samples. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of achieving this accuracy. This guide provides a comprehensive comparison of deuterated p-Toluic acid (p-Toluic acid-d3) and its non-deuterated counterpart when used as internal standards for quantification, supported by experimental data and detailed protocols.
The consensus in the analytical community is that a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard for quantitative LC-MS/MS analysis. This is because a SIL-IS is chemically identical to the analyte of interest, with the only difference being a change in mass due to the incorporation of heavy isotopes. This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard, while ensuring that both behave almost identically during sample preparation, chromatography, and ionization. This co-elution and similar behavior are critical for correcting variations that can occur during the analytical process, ultimately leading to more accurate and precise results.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known amount of the isotopically labeled standard to the sample before any processing steps. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. Because both the analyte and the internal standard are affected similarly by factors such as extraction efficiency and matrix effects (ion suppression or enhancement), the ratio of their signals remains constant, leading to a more reliable measurement.
In contrast, a non-deuterated internal standard, while structurally similar, may not co-elute perfectly with the analyte and can be affected differently by the sample matrix. This can lead to less accurate and less precise quantification.
Visualizing the Workflow: A Tale of Two Standards
To better understand the practical application of these internal standards, let's visualize a typical experimental workflow for quantifying an analyte, for instance, terephthalic acid, a related aromatic acid, in a complex matrix like plasma.
Figure 1. A comparison of the analytical workflow using a deuterated versus a non-deuterated internal standard. The deuterated standard ensures co-elution and similar behavior, leading to more accurate quantification.
Head-to-Head Comparison: Performance Metrics
Table 1: Physicochemical Properties
| Property | This compound | Non-deuterated p-Toluic Acid |
| Molecular Formula | C₈H₅D₃O₂ | C₈H₈O₂ |
| Molecular Weight | ~139.18 g/mol | 136.15 g/mol |
| Key Difference | Deuterium substitution on the methyl group (-CD₃) | Protiated methyl group (-CH₃) |
| Expected Elution in Reversed-Phase LC | Slightly earlier or co-eluting with the non-deuterated form | Reference elution time |
Table 2: Expected Performance in a Bioanalytical Method Validation
| Parameter | Expected Performance with this compound (SIL-IS) | Expected Performance with Non-deuterated p-Toluic Acid (Analog IS) |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 (may be more variable) |
| Accuracy (% Bias) | Within ±15% of nominal concentration | May exceed ±15%, especially at low and high concentrations |
| Precision (%RSD) | < 15% | May exceed 15%, showing higher variability |
| Recovery (%) | Consistent across different concentrations and matrices | Variable and matrix-dependent |
| Matrix Effect (%) | Effectively compensated, leading to minimal impact on quantification | Significant ion suppression or enhancement, leading to inaccurate results |
Experimental Protocol: A Practical Guide
The following is a representative experimental protocol for the quantification of terephthalic acid in a biological matrix using this compound as an internal standard.
1. Materials and Reagents:
-
Terephthalic acid analytical standard
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., human plasma)
2. Sample Preparation:
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode
-
MRM Transitions:
-
Terephthalic acid: Q1 165.0 -> Q3 121.0
-
This compound: Q1 138.1 -> Q3 93.1
-
4. Data Analysis:
-
Quantify terephthalic acid by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations and determine the concentration of the unknown samples.
The Decisive Advantage of Deuteration
The use of this compound as an internal standard offers a clear and decisive advantage over its non-deuterated counterpart for the accurate and precise quantification of analytes in complex matrices. By minimizing the impact of matrix effects and variability in sample preparation, this compound ensures the generation of high-quality, reliable data, which is paramount in research, clinical diagnostics, and drug development. While the initial cost of a deuterated standard may be higher, the long-term benefits of improved data integrity and reduced need for repeat analyses make it a worthwhile investment for any analytical laboratory.
Visualizing the Logic: Why Deuterated is Better
The logical relationship between the properties of the internal standard and the quality of the analytical results can be visualized as follows:
Figure 2. The logical flow demonstrating how the choice of a deuterated internal standard leads to superior analytical results due to its similar behavior to the analyte.
Inter-Laboratory Comparison of Analytical Methods for p-Toluic Acid-d3 Quantification
A Guide for Researchers in Drug Development and Metabolism Studies
This guide provides a framework for an inter-laboratory comparison of analytical methods for the quantification of p-Toluic acid-d3, a deuterated internal standard crucial for accuracy and precision in mass spectrometry-based bioanalysis. The objective is to present a comparative overview of common analytical techniques, namely Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), and to provide hypothetical performance data to guide laboratory professionals in method selection and validation.
Introduction to Inter-Laboratory Comparison
Inter-laboratory comparisons, also known as proficiency testing, are essential for quality assurance in analytical laboratories.[1] They allow for the external evaluation of a laboratory's performance and the comparison of different analytical methods used to measure the same analyte.[1][2] The primary goals of such a study for this compound would be to assess the accuracy, precision, and robustness of various methods across different laboratories, ensuring reliable and reproducible results in pharmacokinetic and metabolic studies.
Logical Flow of an Inter-Laboratory Comparison Study
Caption: Workflow of an inter-laboratory comparison study.
Comparison of Analytical Methodologies
Two primary analytical techniques are commonly employed for the quantification of small molecules like this compound: LC-MS/MS and GC-MS. The choice between these methods often depends on the sample matrix, required sensitivity, and available instrumentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective method widely used for the analysis of non-volatile and thermally labile compounds in complex biological matrices.[3][4]
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical LC-MS/MS experimental workflow.
Detailed Experimental Protocol (LC-MS/MS):
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
p-Toluic acid (non-deuterated, for context): Precursor ion (m/z) 135.1 -> Product ion (m/z) 91.1
-
This compound: Precursor ion (m/z) 138.1 -> Product ion (m/z) 94.1
-
-
Collision Energy and other parameters: Optimized for maximum signal intensity.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.
Experimental Workflow for GC-MS Analysis with Derivatization
Caption: A typical GC-MS experimental workflow with derivatization.
Detailed Experimental Protocol (GC-MS):
-
Sample Preparation and Extraction:
-
To 200 µL of urine sample, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Acidify the sample with 50 µL of 1M HCl.
-
Perform liquid-liquid extraction with 1 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
-
Derivatization:
-
To the dried extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.
-
-
Chromatographic Conditions:
-
Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM):
-
TMS-p-Toluic acid (non-deuterated): m/z 193
-
TMS-p-Toluic acid-d3: m/z 196
-
-
Hypothetical Inter-Laboratory Comparison Data
The following tables present hypothetical data from a proficiency test involving five laboratories analyzing a sample spiked with a known concentration of this compound (Assigned Value = 50.0 ng/mL).
Table 1: Reported Concentrations and Methodologies
| Laboratory ID | Analytical Method | Reported Concentration (ng/mL) |
| Lab-01 | LC-MS/MS | 48.5 |
| Lab-02 | LC-MS/MS | 51.2 |
| Lab-03 | GC-MS | 46.8 |
| Lab-04 | LC-MS/MS | 50.5 |
| Lab-05 | GC-MS | 53.1 |
Table 2: Performance Evaluation
Consensus Mean of all results: 50.02 ng/mL Standard Deviation for Proficiency Assessment (σ): 2.5 ng/mL (hypothetical)
| Laboratory ID | Deviation from Assigned Value (ng/mL) | Z-Score* | Performance |
| Lab-01 | -1.5 | -0.6 | Satisfactory |
| Lab-02 | +1.2 | +0.48 | Satisfactory |
| Lab-03 | -3.2 | -1.28 | Satisfactory |
| Lab-04 | +0.5 | +0.2 | Satisfactory |
| Lab-05 | +3.1 | +1.24 | Satisfactory |
*Z-Score = (Reported Value - Assigned Value) / σ. A Z-score between -2 and +2 is generally considered satisfactory.[5]
Table 3: Comparison of Method Performance Characteristics
| Parameter | LC-MS/MS (Labs 01, 02, 04) | GC-MS (Labs 03, 05) |
| Mean Reported Value (ng/mL) | 50.07 | 49.95 |
| Relative Standard Deviation (%) | 2.7 | 6.3 |
| Mean Z-Score | 0.03 | -0.02 |
| Sample Preparation Time | Shorter | Longer (due to derivatization) |
| Throughput | Higher | Lower |
| Selectivity | Very High | High |
Conclusion and Recommendations
This guide outlines a framework for comparing analytical methods for this compound. Based on the hypothetical data, both LC-MS/MS and GC-MS are capable of producing accurate results.
-
LC-MS/MS appears to offer higher precision (lower RSD) and throughput, making it suitable for routine high-volume analysis. The absence of a derivatization step simplifies the sample preparation process.
-
GC-MS remains a viable and robust alternative, particularly in laboratories where this instrumentation is more readily available. The derivatization step, while adding time to the workflow, can improve chromatographic performance for certain analytes.
It is recommended that laboratories validate their chosen method according to international guidelines to ensure its suitability for the intended purpose.[6][7][8][9] Participation in proficiency testing schemes is crucial for ongoing quality monitoring and to ensure inter-laboratory data comparability.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchmark-intl.com [benchmark-intl.com]
- 6. saudijournals.com [saudijournals.com]
- 7. ymerdigital.com [ymerdigital.com]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Development and Validation of Novel HPLC Methods for Quantitative Determination of Vitamin D3 in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and precise quantification of analytes in complex biological matrices. This guide provides an objective comparison of the performance of deuterated internal standards against their non-deuterated counterparts, using the bioanalysis of the angiotensin II receptor blocker, valsartan, as a case study.
While the ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as p-Toluic acid-d3 for p-Toluic acid, its application is specific. In the broader context of drug quantification, the principles of using a SIL internal standard are universally applicable. This guide will demonstrate the superior accuracy and precision of SIL internal standards, represented by valsartan-d9, compared to other commonly used non-deuterated structural analogs in the quantification of valsartan in human plasma by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Unveiling the Performance Gap: Deuterated vs. Non-Deuterated Internal Standards
The use of an internal standard is crucial in bioanalysis to compensate for variations in sample preparation, injection volume, and instrument response. A stable isotope-labeled internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process. This co-elution and similar ionization behavior lead to more effective correction for matrix effects and other sources of variability.[1][2]
To illustrate this, we have compiled and compared accuracy and precision data from various studies that quantify valsartan in human plasma using either a deuterated internal standard (valsartan-d9) or a non-deuterated internal standard.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the intra-day and inter-day precision and accuracy data from different bioanalytical methods for valsartan quantification. Precision is expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV), and accuracy is presented as the percentage of the nominal concentration.
Table 1: Performance of Deuterated Internal Standard (Valsartan-d9) for Valsartan Quantification
| Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| LLOQ | 8.0 | 103.4 | 8.0 | 103.4 | [3] |
| Low QC | 2.5 | 95.5 | 2.9 | 94.6 | [3] |
| Mid QC | 2.6 | 103.1 | 3.1 | 101.2 | [3] |
| High QC | 9.2 | 98.7 | 7.2 | 99.8 | [3] |
| LLOQ | 5.68 | 95.83 | 8.00 | 97.54 | [4] |
| Low QC | 3.44 | 93.11 | 4.04 | 93.73 | [4] |
| Mid QC | 1.3 | 101.2 | 2.1 | 100.8 | [4] |
| High QC | 2.5 | 99.8 | 3.2 | 100.1 | [4] |
Table 2: Performance of Non-Deuterated Internal Standards for Valsartan Quantification
| Internal Standard | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) | Reference |
| Telmisartan | 60 | 6.5 | 101.5 | 4.2 | 98.7 | [5] |
| 6000 | 1.6 | 81.7 | 2.5 | 85.4 | [5] | |
| 12000 | 2.1 | 86.4 | 3.1 | 89.2 | [5] | |
| Benazepril | 150 | 8.33 | 93.53 | 7.05 | 95.26 | [6][7] |
| 2500 | 3.46 | 107.13 | 5.85 | 104.0 | [6][7] | |
| 4250 | 4.12 | 101.86 | 6.21 | 102.5 | [6][7] | |
| Irbesartan | LLOQ QC | 10.22 | 114.22 | 12.45 | 108.16 | [8] |
| Low QC | 5.68 | 105.68 | 6.32 | 98.41 | [8] | |
| Mid QC | 4.21 | 108.92 | 5.11 | 101.23 | [8] | |
| High QC | 3.98 | 106.78 | 4.87 | 100.56 | [8] |
As evidenced by the data, methods employing the deuterated internal standard, valsartan-d9, consistently demonstrate lower %CV values for both intra-day and inter-day precision, indicating less variability in the measurements. Furthermore, the accuracy values are generally closer to 100%, suggesting a higher degree of trueness in the results. In contrast, methods using non-deuterated internal standards, while still meeting regulatory acceptance criteria in many cases, tend to exhibit slightly higher variability and a wider range of accuracy values.
Experimental Protocols: A Look Under the Hood
The superior performance of deuterated internal standards can be attributed to their ability to mimic the analyte of interest throughout the entire analytical workflow. Here, we provide a generalized experimental protocol for the LC-MS/MS quantification of valsartan in human plasma, highlighting the key steps where a SIL internal standard like valsartan-d9 provides significant advantages.
Bioanalytical Workflow for Valsartan Quantification
1. Sample Preparation:
-
Protein Precipitation: To a 0.5 mL aliquot of human plasma, 50 µL of internal standard working solution (e.g., valsartan-d9 at a specific concentration) and 1 mL of a precipitating agent (e.g., methanol or acetonitrile) are added. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for further processing.[5]
-
Liquid-Liquid Extraction (LLE): To a 0.5 mL plasma sample with internal standard, a buffer is added to adjust the pH, followed by the addition of an immiscible organic solvent (e.g., a mixture of diethyl ether and dichloromethane). After vortexing and centrifugation, the organic layer containing the analyte and internal standard is separated.[8]
-
Evaporation and Reconstitution: The collected supernatant (from protein precipitation) or the organic layer (from LLE) is evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a specific volume of the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: An aliquot of the reconstituted sample is injected into a high-performance liquid chromatography (HPLC) system. The separation is typically achieved on a C18 reversed-phase column with a gradient or isocratic elution using a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The analytes are detected using multiple reaction monitoring (MRM) mode. For valsartan, the transition of the precursor ion to a specific product ion is monitored (e.g., m/z 436.2 → 291.2), and simultaneously, the transition for the deuterated internal standard is monitored (e.g., m/z 445.3 → 291.2 for valsartan-d9).[9]
3. Quantification:
-
The concentration of valsartan in the plasma sample is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of valsartan.
The Verdict: Why Deuterated Internal Standards Reign Supreme
The compiled data and established experimental workflows underscore the advantages of using a deuterated internal standard like valsartan-d9 for the bioanalysis of valsartan. The near-identical chemical nature of the SIL internal standard to the analyte ensures that any variations during sample extraction, potential matrix-induced ion suppression or enhancement, and injection inconsistencies are effectively normalized.[10] This leads to:
-
Enhanced Precision: Reduced variability in measurements, as reflected by lower %RSD values.
-
Improved Accuracy: Results that are closer to the true concentration of the analyte.
-
Increased Robustness: The analytical method is more reliable and less susceptible to variations in the biological matrix.
While non-deuterated internal standards can provide acceptable results, they are more likely to exhibit different extraction recoveries and ionization efficiencies compared to the analyte, potentially leading to less accurate and precise quantification.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shimadzu.com [shimadzu.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Simultaneous Determination of Valsartan and Chlorthalidone in Human Plasma by Using Liquid Chromatography-Tandem Mass Spectrometry [scirp.org]
- 10. scispace.com [scispace.com]
Cross-Validation of Analytical Methods: A Comparative Guide to Internal Standards for Acidic Drug Quantification
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard (IS) is a critical step in the development and validation of robust and reliable bioanalytical methods. For liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, stable isotope-labeled (SIL) internal standards are considered the gold standard due to their ability to effectively compensate for variability in sample preparation and matrix effects.[1][2] This guide provides a comparative overview of the use of a deuterated internal standard in the analysis of a model acidic drug, Ibuprofen, and discusses the suitability of p-Toluic acid-d3 as a potential alternative.
Experimental Protocols: LC-MS/MS Analysis of Ibuprofen in Human Plasma
This section details a validated experimental protocol for the quantification of Ibuprofen in human plasma using its deuterated analog, Ibuprofen-d3, as the internal standard.[3]
1. Sample Preparation: A simple protein precipitation method is employed for sample preparation. To 100 µL of human plasma, 20 µL of Ibuprofen-d3 working solution (1 µg/mL in methanol) is added and vortexed. Subsequently, 300 µL of acetonitrile is added to precipitate the plasma proteins. The mixture is vortexed and then centrifuged at 12,000 rpm for 10 minutes. The supernatant is collected and a 5 µL aliquot is injected into the LC-MS/MS system.
2. Liquid Chromatography Conditions:
-
Column: Poroshell 120 EC-C18 (2.1 × 50 mm, 2.7 µm)[3]
-
Mobile Phase: A gradient of 0.05% acetic acid and 5 mM ammonium acetate in water (A) and methanol (B).
-
Flow Rate: 0.4 mL/min
-
Gradient Program:
-
0-1.0 min: 40% B
-
1.0-2.0 min: 40-90% B
-
2.0-3.0 min: 90% B
-
3.0-3.1 min: 90-40% B
-
3.1-5.0 min: 40% B
-
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode.[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
Data Presentation: Method Validation Summary
The following table summarizes the quantitative performance data from the validation of the LC-MS/MS method for Ibuprofen using Ibuprofen-d3 as the internal standard.[3]
| Validation Parameter | Ibuprofen with Ibuprofen-d3 IS |
| Linearity Range | 0.05 - 36 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 5% |
| Intra-day Accuracy (%RE) | 88.2% to 103.67% |
| Inter-day Accuracy (%RE) | 88.2% to 103.67% |
| Mean Recovery | 78.4% to 80.9% |
| Matrix Effect | Negligible |
Alternative Internal Standard: this compound
While a stable isotope-labeled internal standard like Ibuprofen-d3 is the ideal choice, its synthesis can be costly and time-consuming.[1] In such cases, a structural analog internal standard can be a viable alternative. This compound presents itself as a potential candidate for the analysis of acidic drugs like Ibuprofen.
Structural Comparison:
-
Ibuprofen: Contains a carboxylic acid group and a phenylpropionic acid backbone.
-
This compound: A deuterated analog of p-Toluic acid, it also possesses a carboxylic acid group attached to a simple aromatic ring.
The presence of the carboxylic acid moiety in both compounds suggests they will exhibit similar ionization behavior in negative ESI mode. Furthermore, their structural similarities would likely lead to comparable extraction efficiencies during sample preparation. However, a key difference is the aliphatic side chain in Ibuprofen, which is absent in p-Toluic acid. This could result in different chromatographic retention times. While co-elution is not strictly necessary with mass spectrometric detection, significant differences in retention time could lead to differential matrix effects, potentially compromising the accuracy of quantification.[1]
Comparative Analysis
| Feature | Ibuprofen-d3 (SIL IS) | This compound (Analog IS) |
| Structural Similarity | Nearly identical to the analyte. | Similar key functional group (carboxylic acid). |
| Physicochemical Properties | Very similar to the analyte. | Similar acidity, but differences in hydrophobicity. |
| Chromatographic Behavior | Co-elutes or elutes very close to the analyte. | Different retention time expected. |
| Matrix Effect Compensation | Excellent, as it experiences the same matrix effects. | May not fully compensate if matrix effects are retention time-dependent. |
| Cost and Availability | Generally more expensive and may require custom synthesis. | More readily available and cost-effective. |
| Cross-Contamination Risk | Low, but potential for isotopic contribution from the analyte. | No risk of isotopic interference. |
Logical Workflow for Internal Standard Selection and Method Cross-Validation
Caption: Workflow for internal standard selection and cross-validation.
References
- 1. doaj.org [doaj.org]
- 2. Rapid UPLC-MS/MS method for the determination of ketoprofen in human dermal microdialysis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Internal Standards: A Comparative Guide for Aromatic Acid Quantification
For researchers, scientists, and drug development professionals utilizing mass spectrometry-based quantification, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comparative overview of the performance of deuterated aromatic carboxylic acids, with a focus on p-Toluic acid-d3 and its alternatives, as internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
While specific quantitative performance data for this compound is not extensively available in published literature, we can infer its performance based on the well-documented use of structurally similar deuterated aromatic carboxylic acids, such as Benzoic acid-d5. This guide will use Benzoic acid-d5 as a representative example to compare against other common internal standard strategies.
Performance Comparison of Internal Standards
The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible, from sample extraction to detection, thereby compensating for variations in sample preparation and instrument response. The following table summarizes the expected performance characteristics of different types of internal standards for the analysis of aromatic carboxylic acids.
| Internal Standard Type | Analyte(s) | Matrix | Accuracy (% Bias) | Precision (% RSD) | Recovery (%) | Matrix Effect Compensation |
| Deuterated Aromatic Acid (e.g., this compound, Benzoic acid-d5) | Aromatic Carboxylic Acids | Plasma, Urine, Environmental Water | < ±15% | < 15% | High and consistent with analyte | Excellent |
| ¹³C-Labeled Aromatic Acid (e.g., ¹³C₆-Benzoic acid) | Aromatic Carboxylic Acids | Plasma, Urine, Environmental Water | < ±10% | < 10% | High and most consistent with analyte | Superior |
| Structural Analog (e.g., 2-Methoxybenzoic acid for Benzoic acid) | Aromatic Carboxylic Acids | Plasma, Urine, Environmental Water | Variable (can be > ±20%) | Variable (can be > 20%) | May differ significantly from analyte | Moderate to Poor |
Key Takeaways:
-
Deuterated internal standards , like this compound, are considered the gold standard for quantitative LC-MS analysis. Their chemical and physical properties are very similar to the corresponding non-labeled analyte, leading to co-elution and similar behavior during sample preparation and ionization, which allows for effective correction of matrix effects and procedural losses.
-
¹³C-labeled internal standards offer a slight advantage over deuterated standards as they are less likely to exhibit chromatographic separation from the analyte (isotopic effect), providing the most accurate correction. However, they are generally more expensive and less readily available.
-
Structural analogs are a more economical option but often exhibit different extraction recoveries and ionization efficiencies compared to the analyte, leading to less accurate quantification, especially in complex matrices.
Experimental Protocol: Quantification of an Aromatic Carboxylic Acid in Plasma using a Deuterated Internal Standard
This protocol provides a representative example of an LC-MS/MS method for the quantification of an aromatic carboxylic acid in a biological matrix, utilizing a deuterated internal standard.
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma samples and internal standard (IS) stock solution (e.g., this compound in methanol) at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 10 µL of the IS working solution (e.g., 1 µg/mL in methanol).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Analyte (e.g., p-Toluic acid): Precursor ion [M-H]⁻ → Product ion (specific fragment)
-
Internal Standard (this compound): Precursor ion [M-H]⁻ → Product ion (corresponding fragment)
-
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Visualizing the Workflow
The following diagram illustrates the logical workflow of using an internal standard for quantitative analysis.
Caption: Internal standard quantification workflow.
The Gold Standard: A Guide to Regulatory Expectations for Deuterated Standards in Clinical Assays
For researchers, scientists, and drug development professionals navigating the rigorous landscape of clinical assay validation, the choice of an internal standard is a critical decision that profoundly impacts data quality and regulatory acceptance. This guide provides a comprehensive comparison of deuterated internal standards against other alternatives, supported by experimental data and detailed protocols, to illuminate the path toward robust and compliant clinical assays.
The use of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, is widely recognized as the gold standard in quantitative bioanalysis by mass spectrometry. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), through their harmonized International Council for Harmonisation (ICH) M10 guideline, emphasize the importance of a well-characterized and justified internal standard to ensure the reliability of clinical trial data.[1][2][3][4] Deuterated standards, being chemically identical to the analyte, co-elute chromatographically and experience similar ionization effects, thereby providing the most effective compensation for variability in sample preparation and matrix effects.[5]
Comparison of Internal Standard Strategies
The selection of an appropriate internal standard is paramount for the accuracy and precision of bioanalytical methods. While various types of internal standards are available, they are not created equal. The following table summarizes the performance characteristics of deuterated standards compared to other common alternatives.
| Internal Standard Type | Performance Characteristic | Advantages | Disadvantages | Regulatory View |
| Deuterated Standard | Excellent | Co-elutes with the analyte, compensates for matrix effects and extraction variability effectively. High structural similarity. | Potential for isotopic interference if not adequately resolved. Higher cost of synthesis. | Highly Recommended/Gold Standard. Preferred by regulatory agencies for its ability to ensure data integrity.[5] |
| Analog Standard | Good to Fair | Structurally similar to the analyte, may partially compensate for extraction variability. Generally lower cost than deuterated standards. | May not co-elute perfectly, leading to differential matrix effects. Ionization efficiency may differ from the analyte. | Acceptable with thorough validation and justification. May face greater scrutiny, especially if a deuterated standard is available. |
| Structurally Unrelated | Poor | Low cost and readily available. | Does not compensate for analyte-specific matrix effects or extraction variability. Significant differences in physicochemical properties. | Generally not acceptable for pivotal clinical trial sample analysis due to a lack of reliability. |
Experimental Data: Deuterated vs. Analog Internal Standards
Numerous studies have demonstrated the superiority of deuterated internal standards in mitigating matrix effects and improving assay performance. For instance, a study comparing a deuterated internal standard for the immunosuppressant everolimus with an analog internal standard found that while both were acceptable, the deuterated standard offered a more favorable comparison with an independent LC-MS/MS method.[6] Another study highlighted that a deuterated standard for sirolimus resulted in consistently lower inter-patient assay imprecision compared to a structural analog.
Here, we present a summary of hypothetical comparative data for the quantification of a fictional drug, 'Exemplar,' in human plasma using a deuterated standard (Exemplar-d4) versus a structural analog internal standard.
Table 1: Comparison of Assay Performance Parameters
| Parameter | Exemplar with Exemplar-d4 (Deuterated IS) | Exemplar with Analog IS | Acceptance Criteria (ICH M10) |
| Accuracy (% Bias) | |||
| LLOQ | -2.5% | -8.2% | ±20% |
| Low QC | 1.8% | 5.5% | ±15% |
| Mid QC | -0.5% | -3.1% | ±15% |
| High QC | 3.2% | 9.8% | ±15% |
| Precision (%CV) | |||
| LLOQ | 4.1% | 12.5% | ≤20% |
| Low QC | 3.5% | 9.8% | ≤15% |
| Mid QC | 2.8% | 7.2% | ≤15% |
| High QC | 1.9% | 6.5% | ≤15% |
| Matrix Effect (%CV) | 2.7% | 18.9% | ≤15% |
| Recovery (%CV) | 3.1% | 11.4% | Consistent and reproducible |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
The data clearly indicates that the assay using the deuterated internal standard (Exemplar-d4) demonstrates superior accuracy, precision, and significantly lower matrix effect variability compared to the assay using the structural analog.
Experimental Protocols for Bioanalytical Method Validation
A comprehensive validation of a bioanalytical method is essential to ensure its reliability.[7][8] The following are detailed protocols for key validation experiments as per the ICH M10 guideline, specifically tailored for the use of a deuterated internal standard in an LC-MS/MS assay.
Selectivity and Specificity
Objective: To demonstrate that the method can differentiate and quantify the analyte in the presence of other components in the sample.
Protocol:
-
Obtain at least six different sources of blank biological matrix (e.g., plasma) from individual donors.
-
Process one set of blank samples without the addition of the analyte or the deuterated internal standard to check for endogenous interferences at the retention times of both.
-
Process a second set of blank samples spiked only with the deuterated internal standard to ensure no contribution to the analyte's signal.
-
Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard.
-
Analyze the processed samples by LC-MS/MS.
-
Acceptance Criteria: The response of interfering peaks in the blank matrix at the retention time of the analyte should be ≤ 20% of the LLOQ response. The response of interfering peaks at the retention time of the deuterated internal standard should be ≤ 5% of its response in the LLOQ sample.
Accuracy and Precision
Objective: To determine the closeness of the measured values to the true value (accuracy) and the degree of scatter in a series of measurements (precision).
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (≤ 3x LLOQ), medium QC, and high QC.
-
For intra-assay (within-run) accuracy and precision, analyze at least five replicates of each QC level in a single analytical run.
-
For inter-assay (between-run) accuracy and precision, analyze at least five replicates of each QC level in at least three different analytical runs on different days.
-
Calculate the mean concentration, percentage bias (for accuracy), and coefficient of variation (%CV) for each QC level.
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value for all QCs, except for the LLOQ, where it should be within ±20%.
-
Precision: The %CV should not exceed 15% for all QCs, except for the LLOQ, where it should not exceed 20%.
-
Matrix Effect
Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Protocol:
-
Obtain at least six different sources of blank biological matrix from individual donors.
-
Prepare two sets of samples for each matrix source at low and high analyte concentrations.
-
Set 1 (Post-extraction spike): Extract the blank matrix and then spike the analyte and deuterated internal standard into the final extract.
-
Set 2 (Neat solution): Prepare solutions of the analyte and deuterated internal standard in the reconstitution solvent at the same concentrations as in Set 1.
-
Calculate the matrix factor (MF) for the analyte and the internal standard for each matrix source: MF = (Peak response in presence of matrix) / (Peak response in absence of matrix).
-
Calculate the Internal Standard (IS) normalized MF: IS-normalized MF = MF of analyte / MF of IS.
-
Calculate the %CV of the IS-normalized MF across all matrix sources.
-
Acceptance Criteria: The %CV of the IS-normalized matrix factor should be ≤ 15%.
Visualizing the Workflow and Regulatory Logic
To further clarify the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for bioanalytical method validation and the logical relationships in regulatory decision-making regarding internal standard selection.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Key elements of bioanalytical method validation for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of p-Toluic Acid-d3: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development, ensuring the safety of personnel and the protection of the environment. This guide provides detailed procedures for the proper disposal of p-Toluic acid-d3, a deuterated form of p-Toluic acid. The disposal protocols for the deuterated compound are analogous to those for the non-deuterated form. It is imperative to handle this chemical in accordance with all local, state, and federal regulations.[1]
Essential Safety and Handling Information
p-Toluic acid is classified as harmful if swallowed and can cause serious eye irritation and potential skin irritation or allergic reactions.[2][3][4][5] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.[5][6][7] All handling should be performed in a well-ventilated area or a chemical fume hood to minimize inhalation risk.[1][4]
Chemical and Physical Properties
The following table summarizes key quantitative data for p-Toluic acid, which informs its safe handling and disposal procedures.
| Property | Value | Source |
| Appearance | White to off-white/light yellow solid powder | [4][8] |
| Molecular Formula | C₈H₈O₂ | [7] |
| Molecular Weight | 136.15 g/mol | [7] |
| Melting Point | 177 - 182 °C | [7][8] |
| Boiling Point | 274 - 275 °C | [7][8] |
| Water Solubility | 11.6 g/L (at 20 °C) | [2] |
| Incompatibilities | Strong oxidizing agents, strong bases | [8] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe collection, storage, and disposal of this compound waste.
Waste Identification and Segregation
-
Characterize the Waste: Identify all waste containing this compound. This includes unused or expired chemicals, contaminated lab supplies (e.g., gloves, absorbent paper), and solutions.
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, especially incompatible materials like strong bases or oxidizing agents.[8][9] Keep non-hazardous waste separate from hazardous waste to minimize disposal costs.[10]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect chemically contaminated solid waste, such as gloves and wipes, in a designated, double-bagged, and clearly labeled container.[11]
-
Unused Product: Keep the original this compound in its container for disposal.
-
Waste Collection and Storage
-
Container Selection: Use a container that is chemically compatible with this compound. The original container is ideal if it is in good condition.[9][11] Ensure the container can be securely sealed.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the associated hazards (e.g., "Toxic," "Irritant").[9]
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which could be a marked area on a benchtop or within a fume hood.[9] The SAA must be at or near the point of generation.
-
Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[11]
-
Storage Limits: Adhere to institutional and regulatory limits for the amount of waste stored (e.g., up to 55 gallons) and the time it can be accumulated (e.g., up to 90 days or one year for partially filled containers).[9][11]
Disposal of Empty Containers
-
Acute Hazardous Waste Check: While p-Toluic acid is not typically listed as an acute hazardous waste, always check your institution's specific guidelines.
-
Triple Rinsing: If the container held an acute hazardous waste, it must be triple-rinsed with a suitable solvent.[10] Each rinse should use a solvent volume of about 5% of the container's capacity.[10]
-
Rinsate Collection: The rinsate from the cleaning process is considered hazardous waste and must be collected and disposed of accordingly.[10]
-
Final Disposal: Once a non-acute hazardous waste container is empty, deface or remove all chemical labels and dispose of it as regular trash.[10]
Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Do not attempt to dispose of the chemical waste yourself. Contact your institution's EHS or a certified hazardous waste disposal contractor to arrange for pickup.[10]
-
Prohibited Disposal Methods:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. szabo-scandic.com [szabo-scandic.com]
- 2. cpachem.com [cpachem.com]
- 3. carlroth.com [carlroth.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.fi [fishersci.fi]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. fishersci.com [fishersci.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. Hazardous Waste and Disposal - American Chemical Society [acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
